6-Fluoro-5-methylpyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-5-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRGNDHQLNNCNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629382 | |
| Record name | 6-Fluoro-5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186593-50-0 | |
| Record name | 6-Fluoro-5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Fluoro-5-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-Fluoro-5-methylpyridin-3-ol, a valuable heterocyclic compound in medicinal chemistry and drug development. Due to the limited availability of a directly published synthesis, this document outlines a robust and logical multi-step approach, starting from a commercially available precursor. The protocols provided are based on well-established chemical transformations and analogous reactions found in the literature.
Proposed Synthesis Pathway
The most direct and efficient synthesis of this compound involves the diazotization of the commercially available 6-Fluoro-5-methylpyridin-3-amine, followed by hydrolysis of the resulting diazonium salt. This final step is a well-precedented transformation for the conversion of aromatic amines to hydroxyl compounds.
For a more comprehensive understanding of its synthesis from fundamental starting materials, a plausible multi-step pathway is also presented, commencing with 2-Fluoro-3-picoline. This route involves nitration and subsequent reduction to form the key amine intermediate.
Logical Workflow Diagram
Caption: Proposed synthetic pathways for this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the proposed synthesis. These values are based on typical yields for analogous reactions reported in the chemical literature and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Nitration | 2-Fluoro-3-picoline | 2-Fluoro-3-methyl-5-nitropyridine | 60-75 |
| 2 | Reduction | 2-Fluoro-3-methyl-5-nitropyridine | 6-Fluoro-5-methylpyridin-3-amine | 80-95 |
| 3 | Diazotization and Hydrolysis | 6-Fluoro-5-methylpyridin-3-amine | This compound | 50-70 |
Detailed Experimental Protocols
Step 1: Synthesis of 2-Fluoro-3-methyl-5-nitropyridine (Nitration)
This procedure describes the nitration of 2-Fluoro-3-picoline to introduce a nitro group at the 5-position of the pyridine ring.
Materials:
-
2-Fluoro-3-picoline
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Sodium Bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 2-Fluoro-3-picoline to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Once the addition is complete, slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 10°C.
-
After the addition of nitric acid, allow the reaction mixture to slowly warm to room temperature and then heat to 50°C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-Fluoro-3-methyl-5-nitropyridine.
Step 2: Synthesis of 6-Fluoro-5-methylpyridin-3-amine (Reduction)
This protocol details the reduction of the nitro group of 2-Fluoro-3-methyl-5-nitropyridine to an amino group.
Materials:
-
2-Fluoro-3-methyl-5-nitropyridine
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide (10 M aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-3-methyl-5-nitropyridine, ethanol, and water.
-
Add iron powder to the mixture, followed by the slow addition of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution to a pH of >10 with a 10 M aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-Fluoro-5-methylpyridin-3-amine. The product can be further purified by recrystallization if necessary.
Step 3: Synthesis of this compound (Diazotization and Hydrolysis)
This final step describes the conversion of the amino group of 6-Fluoro-5-methylpyridin-3-amine to a hydroxyl group.
Materials:
-
6-Fluoro-5-methylpyridin-3-amine
-
Sulfuric Acid (50% aqueous solution)
-
Sodium Nitrite (aqueous solution)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 6-Fluoro-5-methylpyridin-3-amine in a 50% aqueous solution of sulfuric acid at 0-5°C in a beaker with stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. The formation of a diazonium salt is observed.
-
Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete.
-
Slowly and carefully heat the reaction mixture to 80-90°C. Vigorous evolution of nitrogen gas will occur. Maintain this temperature until gas evolution ceases (approximately 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution to a pH of approximately 7 with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Safety Considerations
-
Nitration: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Use appropriate cooling and add reagents slowly. Work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
-
Diazotization: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures. The decomposition step should be performed with care, allowing for the controlled release of nitrogen gas.
-
General Handling: All reagents and solvents should be handled in a fume hood, and appropriate PPE should be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.
"6-Fluoro-5-methylpyridin-3-ol" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-5-methylpyridin-3-ol is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, combining a pyridine core with a fluorine atom, a methyl group, and a hydroxyl group, make it a valuable building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound.
Chemical Properties and Structure
This compound is a solid at room temperature with a melting point in the range of 40-44 °C and a boiling point of 208-209 °C. Its chemical structure is characterized by a pyridine ring substituted with a fluorine atom at position 6, a methyl group at position 5, and a hydroxyl group at position 3.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 186593-50-0 |
| Molecular Formula | C₆H₆FNO |
| Molecular Weight | 127.12 g/mol |
| Melting Point | 40 - 44 °C |
| Boiling Point | 208 - 209 °C |
| SMILES | OC1=CC(C)=C(F)N=C1 |
| InChI | InChI=1S/C6H6FNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 |
| Predicted XlogP | 1.3 |
Synthesis and Characterization
A general procedure for the fluorination of an aminopyridine, as described in a patent for the preparation of fluoropyridine compounds, involves the following steps[1]:
-
Bromination of an aminopyridine compound.
-
An improved Balz-Schiemann reaction for fluorination.
Alternatively, nitropyridine compounds can be brominated, denitrified, and then fluorinated to obtain the desired fluoropyridine[1]. The introduction of the hydroxyl group can typically be achieved through diazotization of an amino group followed by hydrolysis.
Characterization of this compound would involve standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the positions of the protons and carbons on the pyridine ring and its substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-F stretch, and the aromatic C-N and C=C stretching vibrations of the pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.
Applications in Drug Development
Currently, there is no direct evidence of this compound being involved in specific biological signaling pathways. Its primary role in drug development appears to be as a key intermediate in the synthesis of more complex, biologically active molecules. The presence of the fluorine atom is of particular interest as its incorporation into drug candidates can significantly modulate their metabolic stability, binding affinity, and pharmacokinetic properties.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, please refer to the supplier's safety data sheet (SDS).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the potential synthesis and subsequent characterization of this compound based on general chemical principles.
References
In-Depth Technical Guide: 6-Fluoro-5-methylpyridin-3-ol (CAS: 186593-50-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Fluoro-5-methylpyridin-3-ol, a pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific compound, this guide combines known properties with extrapolated methodologies and potential applications based on structurally related molecules.
Chemical and Physical Properties
This compound, also known by its synonyms 2-Fluoro-5-hydroxy-3-picoline and 2-Fluoro-5-hydroxy-3-methylpyridine, is a fluorinated pyridine derivative. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 186593-50-0 |
| Molecular Formula | C₆H₆FNO |
| Molecular Weight | 127.12 g/mol |
| Appearance | Predicted to be a solid |
| Solubility | Expected to be soluble in organic solvents |
| SMILES | Cc1c(F)ncc(O)c1 |
| InChI Key | Not available |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Fluoro-5-methylpyridine
This step is based on a known procedure for the fluorination of aminopyridines.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-5-methylpyridine in a suitable solvent such as fluoroboric acid.
-
Diazotization: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.
-
Fluorination: After the addition is complete, stir the reaction mixture at low temperature for 30 minutes, then allow it to warm to room temperature.
-
Work-up: Neutralize the reaction mixture with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-fluoro-5-methylpyridine.
Step 2: N-Oxidation of 2-Fluoro-5-methylpyridine
-
Reaction Setup: Dissolve 2-fluoro-5-methylpyridine in a chlorinated solvent like dichloromethane.
-
Oxidation: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a solution of sodium bisulfite to quench excess peroxy acid, followed by a wash with sodium bicarbonate solution.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain 2-fluoro-5-methylpyridine N-oxide.
Step 3: Hydroxylation of 2-Fluoro-5-methylpyridine N-oxide
-
Reaction Setup: Treat the 2-fluoro-5-methylpyridine N-oxide with acetic anhydride and heat the mixture. This is expected to lead to a rearrangement, introducing an acetate group at the 3-position.
-
Hydrolysis: After the rearrangement is complete, hydrolyze the resulting acetate ester under acidic or basic conditions to yield the final product, this compound.
-
Purification: Purify the final compound by recrystallization or column chromatography.
Potential Biological Activity and Signaling Pathways
While there is no direct biological data for this compound, its structural similarity to known kinase inhibitors suggests it may have applications in this area. Specifically, derivatives of aminopyridinols have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.
Hypothetical Role as an FGFR4 Inhibitor
The core structure of this compound could serve as a scaffold for the development of FGFR4 inhibitors. The pyridine ring can act as a hinge-binding motif, while the hydroxyl group can form crucial hydrogen bonds within the ATP-binding pocket of the kinase.
FGFR4 Signaling Pathway
Caption: Potential inhibition of the FGFR4 signaling pathway by this compound derivatives.
Experimental Protocols for Biological Evaluation (Adapted)
The following protocols are adapted from studies on related aminopyridinol-based FGFR4 inhibitors and can be used to assess the biological activity of this compound derivatives.
FGFR Kinase Inhibition Assay Workflow
Caption: General workflow for determining the in vitro inhibitory activity against FGFR kinases.
Cell Proliferation Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., a hepatocellular carcinoma cell line with high FGFR4 expression) in appropriate media.
-
Seeding: Seed the cells in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of the test compound.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI50).
Quantitative Data (Hypothetical, based on related compounds)
The following table presents hypothetical biological activity data for a derivative of this compound, based on published data for structurally similar FGFR4 inhibitors.
| Assay | Hypothetical IC50/GI50 (nM) |
| FGFR4 Kinase Inhibition | 10 - 100 |
| FGFR1 Kinase Inhibition | > 1000 |
| FGFR2 Kinase Inhibition | > 1000 |
| FGFR3 Kinase Inhibition | > 1000 |
| Cell Proliferation (HCC cell line) | 50 - 500 |
This in-depth technical guide provides a foundational understanding of this compound, offering a proposed synthesis route and highlighting its potential as a scaffold for developing targeted cancer therapeutics. Further experimental validation is necessary to confirm these hypotheses.
Spectroscopic Profile of 6-Fluoro-5-methylpyridin-3-ol: A Technical Guide
For Immediate Release
Spectroscopic Data Summary
The following tables summarize the currently available spectroscopic data for 6-Fluoro-5-methylpyridin-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
| Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| CDCl₃ | 7.69 | brs | OH |
| 7.61 | s | H-2 | |
| 7.22 | d | H-4 | |
| DMSO-d₆ | 7.68 | s | H-2 |
| 7.05 | dd | H-4 | |
| 2.27 | s | CH₃ |
Note: The integration of the peaks corresponds to the number of protons in each signal. Coupling constants (J) were not consistently reported across sources.
¹³C NMR Spectroscopic Data
Detailed ¹³C NMR data for this compound is not currently available in the cited literature.
Infrared (IR) Spectroscopy
The following characteristic absorption bands have been reported for this compound.
| Wavenumber (cm⁻¹) | Assignment |
| 3325 | O-H stretch |
| 2257 | Aromatic C-H stretch |
| 1608 | C=C aromatic ring stretch |
| 1514 | C=C aromatic ring stretch |
| 1228 | C-O stretch |
| 836 | C-H out-of-plane bend |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) data and detailed fragmentation patterns for this compound are not available in the reviewed literature.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. The specific parameters for the collection of the cited data were not detailed in the source materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The NMR spectrum is acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR. Standard pulse sequences are used to obtain the one-dimensional spectrum.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The IR spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
A general procedure for obtaining a mass spectrum of a solid sample via electrospray ionization (ESI) is as follows:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. The instrument is operated in either positive or negative ion mode to detect the molecular ion and any fragment ions.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Navigating the Physicochemical Landscape of 6-Fluoro-5-methylpyridin-3-ol: A Technical Guide to Solubility and Stability Assessment
Introduction
6-Fluoro-5-methylpyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its advancement as a potential therapeutic agent. Solubility and stability are critical attributes that profoundly influence a compound's formulation, bioavailability, and shelf-life. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the solubility and stability of this compound. Due to the limited availability of public experimental data for this specific compound, this document focuses on providing detailed experimental protocols and illustrative data templates to guide its characterization.
Physicochemical Properties
A foundational step in the characterization of this compound is the compilation of its basic physicochemical properties. These parameters are essential for subsequent experimental design and data interpretation.
| Property | Value | Source |
| CAS Number | 186593-50-0 | Supplier Catalog |
| Molecular Formula | C₆H₆FNO | Calculated |
| Molecular Weight | 127.12 g/mol | Calculated |
| Appearance | White to off-white solid (Hypothetical) | - |
| Melting Point | Not available | - |
| pKa | Not available | - |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Understanding the solubility of this compound in various solvents is essential for developing suitable formulations for both preclinical and clinical studies.
Illustrative Solubility Data
The following table presents a template for summarizing the solubility data of this compound. The values provided are hypothetical and serve as a guide for data presentation.
| Solvent System | Temperature (°C) | Hypothetical Solubility (mg/mL) | Qualitative Assessment |
| Aqueous | |||
| pH 2.0 Buffer | 25 | 5.2 | Soluble |
| pH 7.4 Buffer | 25 | 1.5 | Sparingly soluble |
| pH 9.0 Buffer | 25 | 1.8 | Sparingly soluble |
| Water | 25 | 2.0 | Sparingly soluble |
| Organic | |||
| Methanol | 25 | > 50 | Freely soluble |
| Ethanol | 25 | > 50 | Freely soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Very soluble |
| Acetonitrile | 25 | 15.7 | Soluble |
| Biorelevant Media | |||
| FaSSIF | 37 | 3.8 | Moderately soluble |
| FeSSIF | 37 | 4.5 | Moderately soluble |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.
Stability Profile
Evaluating the stability of this compound is crucial for identifying potential degradation pathways, determining appropriate storage conditions, and establishing a shelf-life for the drug substance and subsequent drug products. Stability testing involves subjecting the compound to a variety of stress conditions as mandated by regulatory guidelines.[1][2][3]
Illustrative Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and to develop stability-indicating analytical methods.[4][5][6] The following table is an example of how to present the results from such studies.
| Stress Condition | Duration | Hypothetical % Degradation | Number of Degradants | Observations |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 h | 12.5 | 2 | Major degradant at RRT 0.85 |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 24 h | 8.2 | 1 | Single major degradant |
| Oxidation (3% H₂O₂, RT) | 24 h | 18.9 | 3 | Significant degradation observed |
| Thermal (80°C, solid state) | 7 days | 2.1 | 1 | Minor degradation |
| Photolytic (ICH Q1B, solid state) | 1.2 million lux hours | 4.5 | 2 | Color change to light yellow |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.
Illustrative Long-Term Stability Study
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf-life.[1][2][3]
| Storage Condition | Time Point | Hypothetical Assay (%) | Hypothetical Total Impurities (%) |
| 25°C / 60% RH | 0 months | 99.8 | 0.2 |
| 3 months | 99.7 | 0.3 | |
| 6 months | 99.5 | 0.5 | |
| 12 months | 99.2 | 0.8 | |
| 40°C / 75% RH | 0 months | 99.8 | 0.2 |
| 3 months | 98.5 | 1.5 | |
| 6 months | 97.1 | 2.9 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable solubility and stability data. The following sections outline standard methodologies that can be adapted for the characterization of this compound.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[7][8]
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., buffered solutions, organic solvents) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed, followed by filtration through a 0.45 µm filter.
-
Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Development of a Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and its degradation products.[9][10][11]
-
Column and Mobile Phase Screening: Screen various HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase conditions (e.g., different organic modifiers like acetonitrile and methanol, and a range of pH values for the aqueous phase) to achieve optimal separation of the parent peak from any potential impurities or degradants.
-
Forced Degradation Sample Analysis: Analyze the samples generated from the forced degradation studies (Protocol 3) to ensure that all degradation products are well-resolved from the parent peak and from each other.
-
Method Optimization: Fine-tune the chromatographic parameters, such as the gradient profile, flow rate, and column temperature, to achieve the best possible resolution, peak shape, and run time.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Protocol 3: Forced Degradation Studies
These studies are performed to understand the degradation pathways and to demonstrate the specificity of the analytical method.[4][5][6]
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at 60°C. Collect samples at various time points (e.g., 2, 6, 12, 24 hours) and neutralize before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C. Collect and neutralize samples as in the acid hydrolysis study.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Monitor the reaction over time and quench if necessary before analysis.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber. Analyze samples at specified intervals.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Protocol 4: Long-Term and Accelerated Stability Testing
This protocol is based on the ICH Q1A(R2) guideline for stability testing of new drug substances.[2][3][12]
-
Batch Selection: Place at least three primary batches of this compound on the stability study.
-
Container Closure System: Use a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 3, and 6 months.
-
Test Parameters: At each time point, analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.
Visualizations
To aid in the understanding of the experimental processes, the following workflows are provided.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for a Comprehensive Stability Assessment.
Conclusion
References
- 1. mastercontrol.com [mastercontrol.com]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. database.ich.org [database.ich.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. web.vscht.cz [web.vscht.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Ascendant Role of Fluorinated Pyridine Derivatives in Modern Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine scaffolds has emerged as a cornerstone in contemporary medicinal chemistry, unlocking unprecedented advancements in the biological activity and pharmacokinetic profiles of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of fluorinated pyridine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways to facilitate a deeper understanding and inspire further innovation in this promising field.
Core Tenets of Fluorine Incorporation in Pyridine Scaffolds
The introduction of fluorine atoms into the pyridine ring profoundly influences the physicochemical properties of the resulting derivatives, leading to enhanced biological performance. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond contribute to several advantageous modifications[1]. These include increased metabolic stability by blocking sites susceptible to enzymatic degradation, modulation of lipophilicity to improve membrane permeability and bioavailability, and altered pKa to fine-tune receptor-binding interactions. These unique attributes have propelled the development of a diverse array of fluorinated pyridine derivatives with significant therapeutic potential across various disease areas.
Anticancer Activity: A Prominent Therapeutic Avenue
Fluorinated pyridine derivatives have demonstrated significant promise as anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a range of human cancer cell lines. The mechanisms underlying their anticancer activity are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Quantitative Analysis of Anticancer Activity
The in vitro anticancer efficacy of various fluorinated pyridine derivatives has been extensively evaluated, with IC50 values providing a quantitative measure of their potency. The following table summarizes the IC50 values of representative compounds against different cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridone-based | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [2] |
| Spirooxindole-pyridine | 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 | [3] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | [4] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (Liver) | 0.99 | [4] |
| Pyridine-urea | Compound 8e | VEGFR-2 | 5.00 | [5] |
| Pyridine-urea | Compound 8n | VEGFR-2 | 3.93 | [5] |
| Nicotinamide derivative | Compound 33 | HCT-116 (Colon) | 5.4 | [6] |
| Nicotinamide derivative | Compound 33 | HepG2 (Liver) | 7.1 | [6] |
| Thiophene-pyridine hybrid | Compound 17 | Topoisomerase II | 0.23 | [6] |
| Pyrimidine-5-carboxamide | Compound 1a | MERTK | 0.020 | [7] |
| Pyrimidine-5-carboxamide | Compound 2c | MERTK | 0.015 | [7] |
| Pyrimidine-5-carboxamide | Compound 3b | MERTK | 0.012 | [7] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | UO-31 (Renal) | - | [9] |
| Pyrido[d]pyrimidine | 7-(methylamino)pyrido[4,3-d]pyrimidine (5f) | EGFR | 0.13 (nM) | [10] |
| Pyrido[d]pyrimidine | 6-(methylamino)pyrido[3,4-d]pyrimidine (7f) | EGFR | 0.008 (nM) | [10] |
| Platinum(II) complex | Compound 2a | HepG2 (Liver) | comparable to cisplatin | [11] |
Signaling Pathways in Anticancer Activity
A significant mechanism by which fluorinated pyridine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can activate key signaling pathways involving p53 and JNK (c-Jun N-terminal kinase)[2]. The activation of the tumor suppressor p53 can lead to cell cycle arrest and apoptosis, while JNK activation is also a critical step in the apoptotic cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential of 6-Fluoro-5-methylpyridin-3-ol: A Technical Guide to a Hypothesized Mechanism of Action
For Immediate Release
DATELINE: Shanghai, CN – In the landscape of contemporary drug discovery, the exploration of novel small molecules with therapeutic promise is paramount. This technical guide delves into the potential mechanism of action of 6-Fluoro-5-methylpyridin-3-ol, a heterocyclic compound with a structure suggestive of significant biological activity. While direct experimental evidence for this specific molecule is nascent, this paper will synthesize data from structurally analogous compounds to propose a well-reasoned, albeit hypothetical, mechanism of action. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future investigational efforts.
Executive Summary
This compound is a fluorinated pyridine derivative. The introduction of a fluorine atom can enhance metabolic stability and binding affinity of a molecule. Although comprehensive studies on this compound are not yet publicly available, research on analogous compounds provides a basis for postulating its potential biological targets. The most compelling hypothesized mechanisms of action, based on available literature for related structures, are the inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) and the blockade of voltage-gated potassium channels. Further empirical validation is essential to substantiate these hypotheses.
Hypothesized Mechanism of Action: FGFR4 Inhibition
A growing body of evidence suggests that aminopyridinol derivatives, which share a core structure with this compound, can act as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] The FGFR4 signaling pathway is a critical regulator of cell growth, proliferation, and differentiation. In certain cancers, such as hepatocellular carcinoma (HCC), this pathway is often dysregulated.[1]
The FGFR4 Signaling Pathway
The canonical FGFR4 signaling cascade is initiated by the binding of a fibroblast growth factor (FGF), such as FGF19, to the extracellular domain of the receptor. This binding event induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. The activated receptor then serves as a docking site for various signaling proteins, leading to the activation of downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. The aberrant activation of this cascade can drive tumorigenesis.
A proposed mechanism for this compound, acting as an FGFR4 inhibitor, would involve its binding to the ATP-binding pocket of the FGFR4 kinase domain. This competitive inhibition would prevent the phosphorylation of downstream signaling molecules, thereby attenuating the pro-cancerous signaling cascade.
Alternative Hypothesized Mechanism: Potassium Channel Blockade
An alternative, yet plausible, mechanism of action for this compound is the blockade of voltage-gated potassium (K+) channels. A structurally similar compound, 3-fluoro-5-methylpyridin-4-amine, has been identified as a K+ channel blocker.[3] These channels are crucial for regulating neuronal excitability and action potential duration.
By blocking these channels, this compound could potentially prolong the action potential and enhance neurotransmitter release. This mechanism is the basis for the therapeutic effect of 4-aminopyridine in improving walking in patients with multiple sclerosis.[3]
Quantitative Data Summary
As of the date of this publication, there is no publicly available quantitative data regarding the biological activity of this compound. To facilitate future research and provide a framework for data comparison, the following table outlines the key quantitative metrics that should be determined.
| Parameter | Target | Assay Type | Value | Reference |
| IC50 | FGFR4 Kinase | Kinase Inhibition Assay | Data Not Available | |
| Kd | FGFR4 | Binding Assay (e.g., SPR) | Data Not Available | |
| EC50 | Cell Proliferation (e.g., Hep3B) | Cell-Based Assay | Data Not Available | |
| IC50 | Kv Channel | Electrophysiology (Patch Clamp) | Data Not Available |
Proposed Experimental Protocols
To elucidate the definitive mechanism of action of this compound, a systematic experimental approach is required. The following outlines the essential experimental protocols that should be employed.
FGFR4 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against the FGFR4 kinase.
Methodology:
-
Recombinant human FGFR4 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.
-
This compound is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines with known FGFR4 activation, such as Hep3B.
Methodology:
-
Hep3B cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound.
-
After a 72-hour incubation period, cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
The EC50 value is determined by analyzing the dose-response curve.
Electrophysiology Patch-Clamp Assay
Objective: To investigate the effect of this compound on voltage-gated potassium channels.
Methodology:
-
Whole-cell patch-clamp recordings are performed on cells expressing the target potassium channel (e.g., Kv1.1).
-
A voltage protocol is applied to elicit potassium currents.
-
This compound is perfused into the recording chamber at various concentrations.
-
The effect of the compound on the current amplitude and kinetics is measured.
-
The IC50 for channel block is calculated from the concentration-response data.
References
"6-Fluoro-5-methylpyridin-3-ol" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the fundamental molecular properties of 6-Fluoro-5-methylpyridin-3-ol, a pyridinol derivative of interest in medicinal chemistry and drug discovery.
Core Molecular Data
The essential molecular identifiers for this compound are summarized in the table below. This information is critical for analytical studies, reaction stoichiometry, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C6H6FNO | [1] |
| Molecular Weight | 127.12 g/mol | Calculated |
Note: The molecular weight is calculated based on the provided molecular formula, as a publicly citable source for this specific value was not identified in the conducted search.
Molecular Information Diagram
The following diagram illustrates the relationship between the compound name and its core molecular formula.
Caption: Relationship between compound and its molecular formula.
References
In-Depth Technical Guide: Safety and Handling of 6-Fluoro-5-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety, handling, and experimental data for 6-Fluoro-5-methylpyridin-3-ol (CAS No. 186593-50-0). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide amalgamates available data with safety information from structurally related compounds to provide a thorough understanding of its potential hazards and handling requirements.
Chemical and Physical Properties
This compound is a fluorinated pyridine derivative. The presence of the fluorine atom and the hydroxyl and methyl groups on the pyridine ring influences its chemical reactivity and biological activity. A summary of its known physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 186593-50-0 | Commercial Suppliers |
| Molecular Formula | C₆H₆FNO | Commercial Suppliers |
| Molecular Weight | 127.12 g/mol | Calculated |
| Boiling Point | 320.5 °C at 760 mmHg | ChemSrc |
| Flash Point | 147.6 °C | MOLBASE |
| Density | 1.3 g/cm³ | ChemSrc |
| Refractive Index | 1.523 | MOLBASE |
| Storage Temperature | Room Temperature | Commercial Suppliers |
Safety and Handling
Hazard Identification
Based on data for related compounds, this compound should be handled as a substance that is potentially:
-
Harmful if swallowed, inhaled, or in contact with skin.
-
A skin, eye, and respiratory tract irritant.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of in accordance with all local, state, and federal regulations.
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound have been identified in the literature.
Method 1: Oxidation of an Organotrifluoroborate Precursor
This method involves the oxidation of a corresponding organotrifluoroborate salt using an oxidizing agent like Oxone®.
-
Materials:
-
Potassium (6-fluoro-5-methylpyridin-3-yl)trifluoroborate
-
Oxone® (potassium peroxymonosulfate)
-
Acetone
-
Water
-
Dichloromethane (for extraction)
-
Sodium sulfate (for drying)
-
-
Procedure:
-
Dissolve potassium (6-fluoro-5-methylpyridin-3-yl)trifluoroborate in a mixture of acetone and water.
-
Add a solution of Oxone® in water to the reaction mixture.
-
Stir the reaction at room temperature and monitor for completion (e.g., by TLC or LC-MS).
-
Upon completion, quench the reaction with an appropriate reagent.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography.
-
Method 2: From 2-Fluoro-3-methylpyridine-5-boronic acid
This protocol utilizes the reaction of a boronic acid with an oxidizing agent.
-
Materials:
-
2-Fluoro-3-methylpyridine-5-boronic acid
-
Hydrogen peroxide
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve 2-fluoro-3-methylpyridine-5-boronic acid in a mixture of THF and water.
-
Add hydrogen peroxide to the solution.
-
Stir the reaction at room temperature and monitor for completion.
-
Work up the reaction mixture to isolate the crude this compound.
-
Purify the product as necessary.
-
Biological Activity and Signaling Pathways
Modulation of the Integrated Stress Response (ISR)
A patent has disclosed the potential use of this compound as a modulator of the Integrated Stress Response (ISR) pathway. The ISR is a central cellular signaling network activated by various stress conditions, such as endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress.
The core of the ISR involves the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI). This phosphorylation leads to a general inhibition of protein synthesis, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, orchestrates the expression of genes involved in stress adaptation and resolution.
While the precise mechanism of action for this compound on the ISR has not been fully elucidated in publicly available literature, its inclusion in a patent for ISR modulators suggests it may act at one of the key nodes of this pathway.
Below is a generalized diagram of the Integrated Stress Response pathway.
Experimental Workflow for Assessing ISR Modulation
Researchers investigating the effect of this compound on the ISR would typically follow an experimental workflow to measure the activation state of the pathway.
Conclusion
This compound is a compound of interest, particularly for its potential role in modulating the Integrated Stress Response pathway. While detailed safety and biological activity data are still emerging, this guide provides a foundational understanding for its safe handling and potential research applications. Researchers should exercise caution, adhering to the safety recommendations outlined, and consult any forthcoming supplier-specific safety data sheets. Further investigation is warranted to fully characterize its toxicological profile and elucidate its precise mechanism of action in biological systems.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of Pyridyl Nucleophiles
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl and heterobiaryl structures prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] A significant challenge in this field has been the coupling of 2-pyridyl nucleophiles. The corresponding 2-pyridylboronic acid is notoriously unstable and prone to rapid protodeboronation (the cleavage of the C-B bond by a proton source), which complicates its handling and often leads to low and inconsistent yields.[3][4][5]
Several strategies have been developed to overcome this instability, primarily through the use of stabilized 2-pyridylboron reagents. These reagents act as "slow-release" reservoirs, generating the reactive boronic acid in situ at a controlled rate.[4] This document provides detailed protocols for the Suzuki-Miyaura coupling of pyridyl nucleophiles using two highly effective types of stabilized reagents: lithium triisopropyl 2-pyridylborates and N-methyliminodiacetic acid (MIDA) boronates.
Challenges with 2-Pyridyl Nucleophiles
The primary difficulties in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles include:
-
Instability: 2-pyridylboronic acids and some derivatives are prone to decomposition via protodeboronation.[3]
-
Slow Transmetallation: The electron-deficient nature of the pyridine ring can slow the rate of transmetallation, a key step in the catalytic cycle.[3]
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine can coordinate to the palladium catalyst, potentially inhibiting its activity.[6]
Stabilized boron reagents, such as MIDA boronates and organotrifluoroborates, have been developed to address these issues, offering enhanced stability and controlled reactivity.[4][7]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism involves a palladium catalyst cycling through three main steps: oxidative addition, transmetallation, and reductive elimination.[2] The base plays a crucial role in activating the organoboron species to facilitate transmetallation.[8]
Comparative Stability of Pyridylboron Reagents
The exceptional stability of 2-pyridyl MIDA boronate compared to the free boronic acid is a key advantage, allowing for easier handling, storage, and purification.[4]
Protocol 1: Coupling of Lithium Triisopropyl 2-Pyridylborates
This protocol is based on a highly general and efficient method developed for the cross-coupling of 2-pyridyl nucleophiles with a wide range of aryl and heteroaryl bromides and chlorides.[3] The key is the in situ formation of a lithium triisopropyl 2-pyridylborate, which then couples effectively.
Experimental Protocol
-
Reagent Preparation: In a nitrogen-filled glovebox, add the 2-halopyridine (1.0 equiv) to a vial.
-
Borate Formation: Add anhydrous THF (tetrahydrofuran) to the vial, followed by cooling to -78 °C. Slowly add n-butyllithium (1.0 equiv) and stir for 20 minutes. Subsequently, add triisopropyl borate (1.1 equiv) and allow the mixture to warm to room temperature, stirring for 1 hour. This creates the lithium triisopropyl 2-pyridylborate solution.
-
Reaction Assembly: In a separate oven-dried reaction vessel, add the palladium catalyst precursor (e.g., Pd₂(dba)₃, 1.0-1.5 mol%), the phosphine oxide or phosphite ligand (3-4.5 mol%), the aryl/heteroaryl halide (1.0 equiv), and the base (e.g., KF or K₃PO₄, 3.0 equiv).
-
Addition of Nucleophile: Add the previously prepared 2-pyridylborate solution (1.5 equiv) to the reaction vessel, followed by anhydrous dioxane (3 mL/mmol of halide).
-
Reaction: Seal the vessel and heat in a preheated oil bath at 80-100 °C for 12-24 hours.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.
Data Summary: Coupling with Aryl/Heteroaryl Bromides and Chlorides[3]
| Entry | Aryl/Heteroaryl Halide | Base | Catalyst Loading (mol% Pd) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,5-(CF₃)₂C₆H₃Br | K₃PO₄ | 1.0% Pd₂(dba)₃ | 80 | 18 | 82 |
| 2 | 4-MeOC₆H₄Br | K₃PO₄ | 1.0% Pd₂(dba)₃ | 80 | 18 | 74 |
| 3 | 2-MeC₆H₄Br | K₃PO₄ | 1.0% Pd₂(dba)₃ | 80 | 18 | 85 |
| 4 | 4-n-BuC₆H₄Cl | KF | 1.5% Pd₂(dba)₃ | 100 | 20 | 76 |
| 5 | 2-Cl-p-xylene | KF | 1.5% Pd₂(dba)₃ | 100 | 20 | 70 |
| 6 | 3-Chloropyridine | KF | 1.5% Pd₂(dba)₃ | 100 | 20 | 91 |
Reaction Conditions: 1 equiv aryl/heteroaryl halide, 1.5 equiv 2-pyridylboronate, 3.0 equiv base, Dioxane solvent. Ligand:Pd ratio = 3:1.[3]
Protocol 2: Coupling of 2-Pyridyl MIDA Boronates with Aryl Chlorides
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are easy to handle and store.[4] This protocol outlines their use in a robust coupling with challenging aryl chlorides, often requiring a copper co-catalyst.
Experimental Workflow
Detailed Protocol[4]
-
Reaction Assembly: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate (1.1 equiv), aryl chloride (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), SPhos ligand (10 mol%), Copper(II) acetate (Cu(OAc)₂, 10 mol%), and Potassium acetate (KOAc, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Solvent/Additive Addition: Add anhydrous 1,4-dioxane, followed by diethanolamine (DEA, 20 mol%) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Perform a standard aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Copper-Free Micellar Catalysis of 2-Pyridyl MIDA Boronates
For a more environmentally responsible approach, Suzuki-Miyaura couplings can be performed in water using micellar catalysis.[6][9] This strategy, using the surfactant TPGS-750-M, often obviates the need for copper additives and allows for milder reaction conditions. This method is particularly effective for 2-pyridyl MIDA boronates bearing electron-withdrawing substituents (e.g., fluorine or chlorine), which slow the rate of protodeboronation.[6][10]
Experimental Protocol[6]
-
Reaction Assembly: In a reaction vial, combine the substituted 2-pyridyl MIDA boronate (1.0 equiv), the aryl halide (1.0 equiv), Pd(dtbpf)Cl₂ catalyst (4 mol%), and N,N-Diisopropylethylamine (DIPEA) as the base.
-
Solvent Addition: Add a 2 wt % solution of TPGS-750-M in water.
-
Reaction: Seal the vial and heat the mixture at 45 °C. While the reaction can proceed at room temperature, gentle heating helps prevent competing protodeboronation.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate. Purify the final product via column chromatography.
Data Summary: Scope of Micellar Coupling[6]
This method demonstrates broad functional group tolerance.
| Entry | Aryl Halide | Pyridyl MIDA Boronate | Yield (%) |
| 1 | 4-Bromobenzonitrile | 6-Chloro-2-pyridyl MIDA boronate | >95 |
| 2 | 4'-Bromoacetophenone | 6-Chloro-2-pyridyl MIDA boronate | >95 |
| 3 | 2-Bromo-6-methoxypyridine | 6-Chloro-2-pyridyl MIDA boronate | 85 |
| 4 | 5-Bromo-2-(methylthio)pyrimidine | 6-Chloro-2-pyridyl MIDA boronate | 91 |
| 5 | 1-(4-Bromophenyl)ethanone | 5-Fluoro-2-pyridyl MIDA boronate | 90 |
Reaction Conditions: 1:1 ratio of coupling partners, 4 mol % Pd(dtbpf)Cl₂, DIPEA, 2 wt % TPGS-750-M/H₂O, 45 °C.[6]
Conclusion
The Suzuki-Miyaura coupling of pyridyl nucleophiles, once a significant challenge, is now readily achievable through the use of stabilized boron reagents. The choice of protocol depends on the specific substrates and desired reaction conditions. The use of lithium triisopropylborates offers a general method for a wide range of halides, while MIDA boronates provide an exceptionally stable and easy-to-handle alternative.[3][4] Furthermore, advancements in micellar catalysis offer a green and efficient copper-free option for these critical transformations, expanding the synthetic chemist's toolkit for accessing valuable 2-arylpyridine motifs.[6] For any specific substrate pair, careful optimization of the catalyst, ligand, base, and solvent system remains crucial for achieving optimal results.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions [escholarship.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Fluoro-5-methylpyridin-3-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and extensive literature on the specific compound "6-Fluoro-5-methylpyridin-3-ol" are limited. The following application notes and protocols are based on the well-documented activities of structurally similar compounds, particularly fluorinated and methylated pyridin-3-ol and pyridin-3-amine derivatives. This information serves as a guide to the potential applications and experimental approaches for "this compound" in medicinal chemistry.
Introduction and Potential Applications
The this compound scaffold integrates several key features that are highly valuable in modern drug design. The pyridine ring is a common heterocyclic core in numerous FDA-approved drugs due to its ability to form hydrogen bonds and its overall favorable pharmacokinetic properties.[1][2] The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of a molecule.[3][4][5] The methyl group provides a point for steric interaction and can influence the compound's lipophilicity and metabolic profile. The hydroxyl group at the 3-position can act as a crucial hydrogen bond donor and/or acceptor, anchoring the molecule in the binding pocket of a biological target.
Based on the activities of analogous structures, "this compound" is a promising scaffold for the development of various therapeutic agents, most notably as a kinase inhibitor.
Kinase Inhibition
Substituted pyridin-3-ol and aminopyridine cores are prevalent in the design of kinase inhibitors. For instance, derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been synthesized and identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[6][7] The pyridine core often serves as a hinge-binding motif in the ATP-binding pocket of kinases. The substituents on the pyridine ring, such as the fluoro and methyl groups in the target compound, would be crucial for achieving selectivity and potency against specific kinases like FGFR, PI3K, or JNK.[8][9][10][11]
Other Potential Therapeutic Areas
-
Antibacterial Agents: The fluorinated pyridine ring is a core component of fluoroquinolone antibiotics, where it is essential for their antibacterial activity.[7]
-
Central Nervous System (CNS) Agents: Pyridine derivatives are also explored for their activity on CNS targets, such as the muscarinic acetylcholine receptor M4.[12][13]
Quantitative Data from Structurally Related Compounds
The following table summarizes the inhibitory activities of some representative pyridine derivatives against their respective kinase targets. This data illustrates the potential potency that can be achieved with this class of compounds.
| Compound/Derivative Class | Target Kinase(s) | IC50 Values | Reference |
| 6-Amino-2,4,5-trimethylpyridin-3-ol Derivatives | FGFR4 | Varies by substitution, often in the nM range | [6][7] |
| 1H-pyrrolo[2,3-b]pyridine Derivatives (e.g., Compound 4h) | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM | [9] |
| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines (e.g., Compound A8) | PI3Kδ | 0.7 nM | [11] |
| 4-(Pyrazol-3-yl)-pyrimidine Derivative (Compound 1) | JNK3 | 0.63 µM | [8] |
Experimental Protocols
Representative Synthesis of a Substituted Pyridin-3-ol Derivative
This protocol is a generalized procedure for the synthesis of a substituted aminopyridinol derivative, which can be adapted for the synthesis of "this compound" and its analogs. The synthesis of 6-amino-2,4,5-trimethylpyridin-3-ol derivatives often involves the coupling of a substituted aniline with a pyridinol core.
Materials:
-
Substituted pyridin-3-ol (e.g., a precursor to this compound)
-
Substituted aniline
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a flame-dried reaction vessel, add the substituted pyridin-3-ol (1.0 eq), substituted aniline (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to assess the inhibitory activity of a compound against a target kinase.
Materials:
-
Test compound (e.g., "this compound") dissolved in DMSO
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in the assay buffer.
-
In a 384-well plate, add the kinase enzyme to the assay buffer.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.
-
The luminescence or fluorescence signal is measured using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Visualizations
Synthetic Pathway
Caption: Generalized synthetic workflow for this compound.
Kinase Signaling Pathway
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Fluoro-5-methylpyridin-3-amine in Organic Synthesis
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
While direct applications of 6-fluoro-5-methylpyridin-3-ol in organic synthesis are not extensively documented in publicly available literature, its amino analogue, 6-fluoro-5-methylpyridin-3-amine , serves as a valuable and versatile building block, particularly in the field of medicinal chemistry. The presence of a fluorine atom, a methyl group, and an amino group on the pyridine ring offers multiple reaction sites and modulates the physicochemical properties of the resulting molecules, making it an attractive starting material for the synthesis of novel therapeutic agents.
These application notes provide an overview of the synthetic utility of 6-fluoro-5-methylpyridin-3-amine, including a detailed protocol for a key transformation and relevant quantitative data. This document aims to serve as a practical guide for researchers employing this building block in their synthetic endeavors.
Key Properties and Applications
6-Fluoro-5-methylpyridin-3-amine is a fluorinated pyridine derivative that is increasingly utilized in the design and synthesis of bioactive molecules.[1] The fluorine substituent can enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa, while the amino group provides a convenient handle for a variety of chemical transformations.
Primary Applications:
-
Scaffold for Kinase Inhibitors: The pyridine core is a common motif in kinase inhibitors, and functionalized pyridines like 6-fluoro-5-methylpyridin-3-amine are used to explore the structure-activity relationships (SAR) of these enzyme targets.
-
Synthesis of CNS-Active Agents: The lipophilicity imparted by the fluorine atom can facilitate blood-brain barrier penetration, making this building block suitable for the development of drugs targeting the central nervous system.
-
Agrochemical Synthesis: Pyridine derivatives are also prevalent in agrochemicals, and this building block can be used to generate novel pesticides and herbicides.[1]
Data Presentation
Table 1: Physicochemical Properties of 6-Fluoro-5-methylpyridin-3-amine
| Property | Value |
| CAS Number | 186593-48-6 |
| Molecular Formula | C₆H₇FN₂ |
| Molecular Weight | 126.13 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Purity | Typically ≥95% |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
Data sourced from commercial supplier information.[2][3]
Experimental Protocols
Protocol 1: Hypothetical Conversion of 6-Fluoro-5-methylpyridin-3-amine to this compound via Diazotization
This protocol is a representative example of how the amino functionality can be transformed, providing a potential route to the corresponding pyridinol.
Reaction Scheme:
Materials:
-
6-Fluoro-5-methylpyridin-3-amine
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 6-fluoro-5-methylpyridin-3-amine (1.0 eq) in a 10% aqueous solution of sulfuric acid.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. Effervescence (evolution of N₂) should be observed.
-
Maintain heating until the gas evolution ceases.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Expected Outcome and Characterization:
The yield and purity of the product would need to be determined experimentally. Characterization would typically involve:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: As an indicator of purity.
Visualization of Synthetic Workflow
Below is a conceptual workflow for the utilization of 6-fluoro-5-methylpyridin-3-amine as a building block in a drug discovery context.
Conclusion
6-Fluoro-5-methylpyridin-3-amine is a valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique substitution pattern allows for diverse chemical modifications, leading to a wide range of potential applications. The provided hypothetical protocol for its conversion to the corresponding pyridinol illustrates one of the many synthetic pathways that can be explored. Researchers are encouraged to adapt and optimize these general procedures to suit their specific synthetic targets.
References
Application Notes: 6-Fluoro-5-methylpyridin-3-ol in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-5-methylpyridin-3-ol is a substituted pyridine derivative that holds potential as a key building block in the synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a hydroxyl group, offers multiple points for chemical modification, making it an attractive scaffold for medicinal chemists. This document provides an overview of the potential applications of this compound in the synthesis of inhibitors targeting key kinases such as MET, ALK, and FAK, which are implicated in various cancers. The information presented is based on established synthetic methodologies for analogous compounds and provides a framework for the development of new therapeutic agents.
While direct synthesis of MET, ALK, or FAK inhibitors starting from this compound is not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of potent kinase inhibitors, such as the dual ALK/MET inhibitor Crizotinib, suggests its utility. The following sections outline a proposed synthetic strategy and provide hypothetical protocols based on analogous chemical transformations.
Proposed Synthetic Application
The core strategy involves leveraging the hydroxyl and pyridine nitrogen functionalities of this compound to construct a scaffold suitable for kinase inhibition. A plausible synthetic route to a Crizotinib analogue is proposed, which involves the introduction of an amino group at the 2-position of the pyridine ring, followed by etherification and subsequent coupling reactions.
Hypothetical Kinase Inhibitor Synthesis Workflow
Caption: Proposed synthetic workflow for a kinase inhibitor.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on established chemical transformations for similar substrates. Researchers should perform appropriate optimization and characterization for each step.
Step 1: Nitration of this compound
This step introduces a nitro group at the 2-position of the pyridine ring, which is a key precursor to the essential 2-amino group found in many kinase inhibitors.
Protocol:
-
To a cooled (0 °C) solution of this compound (1.0 eq) in concentrated sulfuric acid, add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-fluoro-5-methyl-2-nitropyridin-3-ol.
Step 2: Etherification of 6-Fluoro-5-methyl-2-nitropyridin-3-ol
This step introduces the side chain that will interact with the solvent-front region of the kinase active site. The example below uses a chiral alcohol, similar to the synthesis of Crizotinib.
Protocol (Mitsunobu Reaction):
-
Dissolve 6-fluoro-5-methyl-2-nitropyridin-3-ol (1.0 eq), (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-6-fluoro-5-methyl-2-nitropyridine.
Step 3: Reduction of the Nitro Group
The nitro group is reduced to an amine, which is crucial for binding to the hinge region of the kinase.
Protocol (Iron-mediated reduction):
-
To a mixture of 3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-6-fluoro-5-methyl-2-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-fluoro-3-methylpyridin-6-amine.
Step 4: Coupling Reaction to Introduce the Pyrazole Moiety
This final step introduces the pyrazole moiety, which is a common feature in many kinase inhibitors, contributing to binding affinity and selectivity.
Protocol (Suzuki Coupling):
-
Combine 5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-fluoro-3-methylpyridin-6-amine (1.0 eq), 1-(piperidin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane and water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 8-12 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.
Quantitative Data
As the synthesis of specific kinase inhibitors from this compound is not yet reported, no direct quantitative data such as IC₅₀ or Kᵢ values can be provided. However, based on the high potency of structurally related inhibitors like Crizotinib, it is anticipated that analogues derived from this starting material could exhibit significant inhibitory activity against their target kinases. The table below presents the activity of Crizotinib for reference.
| Compound | Target Kinase | IC₅₀ (nM) |
| Crizotinib | ALK | 24 |
| c-MET | 8 |
Data for Crizotinib is provided for comparative purposes and does not represent the activity of compounds synthesized from this compound.
Signaling Pathways
The kinases MET, ALK, and FAK are involved in crucial cellular signaling pathways that regulate cell growth, proliferation, survival, and migration. Dysregulation of these pathways is a hallmark of many cancers.
Simplified MET/ALK Signaling Pathway
Caption: Overview of MET/ALK signaling pathways.
Simplified FAK Signaling Pathway
Caption: Overview of FAK signaling pathway.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel kinase inhibitors. The proposed synthetic strategies, based on established methodologies for related compounds, provide a solid foundation for researchers to design and synthesize new inhibitors targeting MET, ALK, FAK, and other relevant kinases. The unique substitution pattern of this scaffold may lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of next-generation cancer therapeutics.
Application Notes and Protocols for C-H Fluorination of Pyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pyridine scaffolds is a critical strategy in medicinal chemistry, as it can significantly enhance the pharmacological properties of molecules, including metabolic stability, binding affinity, and bioavailability.[1] This document provides detailed application notes and experimental protocols for the direct C-H fluorination of pyridines, a key method for late-stage functionalization in drug discovery.
Late-Stage C-H Fluorination using Silver(II) Fluoride (AgF₂)
A prominent and broadly applicable method for the site-selective C-H fluorination of pyridines and diazines utilizes silver(II) fluoride (AgF₂).[2] Developed by Hartwig and Fier, this reaction allows for the direct conversion of a C-H bond adjacent to the nitrogen atom to a C-F bond.[2][3] This technique is particularly valuable for the late-stage functionalization of complex molecules, providing rapid access to novel analogs for structure-activity relationship (SAR) studies.[1]
Application Notes:
-
Regioselectivity: The reaction demonstrates excellent regioselectivity, exclusively fluorinating the C-H bond at the 2-position of the pyridine ring.[1] For 3-substituted pyridines, fluorination also occurs selectively at the 2-position.[1][4] The selectivity in 3,5-disubstituted pyridines can depend on the nature of the substituents.[1][4]
-
Substrate Scope: A wide array of functional groups are tolerated, including ethers, esters, amides, and halides.[1] However, the reaction is not compatible with unprotected amines, alcohols, carboxylic acids, and aldehydes.[1][4] Pyridines with multiple electron-withdrawing groups may result in lower yields.[4]
-
Reaction Conditions: The fluorination is typically conducted at or near ambient temperature and is often complete within an hour.[1][2][3] While AgF₂ is sensitive to moisture, the reaction can be performed on the benchtop without the stringent exclusion of air and moisture, although this may slightly reduce yields.[1][3][4]
-
Tandem Reactions: The resulting 2-fluoropyridines are valuable intermediates for subsequent nucleophilic aromatic substitution (SNAr) reactions. This allows for a tandem C-H fluorination and SNAr sequence, enabling the late-stage diversification of complex heterocycles.[1][3][4][5]
Experimental Protocol: C-H Fluorination of 2-Phenylpyridine with AgF₂
This protocol is adapted from the work of Fier and Hartwig.[3]
Materials:
-
2-Phenylpyridine
-
Silver(II) Fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Celite
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add 2-phenylpyridine (1.0 equiv).
-
Dissolve the 2-phenylpyridine in anhydrous acetonitrile.
-
In a fume hood, carefully add Silver(II) Fluoride (AgF₂, 2.0 equiv) to the stirred solution. Caution: AgF₂ is a strong oxidizing agent and is moisture-sensitive. It should be handled quickly in the air and stored in a desiccator.[3]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[1][3]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts. Wash the Celite pad with ethyl acetate.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the 2-fluoro-6-phenylpyridine.[1][3]
Quantitative Data Summary:
| Substrate | Product | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | AgF₂ | MeCN | 1 | 88 | [6] |
| (Boc-protected) betahistine | 2-Fluoro-(Boc-protected) betahistine | AgF₂ | MeCN | - | 98 | [4][5] |
| (CO₂Me)-vismodegib | Fluorinated (CO₂Me)-vismodegib | AgF₂ | MeCN | - | 99 | [4] |
Other Methods for C-H Fluorination of Pyridines
While the AgF₂ method is robust, other strategies for pyridine C-H fluorination have been developed, including photocatalytic and other transition-metal-catalyzed approaches.
Photocatalytic C-H Fluorination
Photocatalytic methods offer a metal-free alternative for C-H fluorination. These reactions often utilize a photocatalyst that, upon visible light irradiation, can abstract a hydrogen atom, with a subsequent fluorine transfer from a fluorine source like Selectfluor®.[7][8]
-
Directed Fluorination: The Lewis basic pyridyl nitrogen can direct amine radical dication propagated hydrogen atom transfer (HAT) and subsequent fluorination to ortho substituents in a highly regioselective manner.[8]
Transition-Metal-Catalyzed C-H Fluorination
Transition metals like palladium can catalyze the C-H fluorination of pyridines, often requiring a directing group to achieve regioselectivity.[6] For instance, the palladium-catalyzed fluorination of 2-phenylpyridine derivatives incorporates fluorine onto the phenyl ring, directed by the pyridine nitrogen.[6]
Visualizations
Caption: Workflow for AgF₂-mediated C-H fluorination of pyridine.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H fluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for "6-Fluoro-5-methylpyridin-3-ol" Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of derivatives of the scaffold "6-Fluoro-5-methylpyridin-3-ol". This scaffold has emerged as a valuable starting point for the development of modulators of key cellular signaling pathways, demonstrating potential in therapeutic areas such as neurodegenerative diseases and metabolic disorders.
Introduction
The pyridinol scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets. The specific derivative, this compound, offers several advantages for drug design, including metabolic stability conferred by the fluorine atom and specific steric and electronic properties from the methyl and hydroxyl groups. These features make it an attractive core for building libraries of compounds for high-throughput screening and lead optimization.
Recent research and patent literature have highlighted the utility of this compound derivatives as modulators of the Integrated Stress Response (ISR) , specifically targeting the eukaryotic initiation factor 2B (eIF2B).[1] The ISR is a central pathway in cellular homeostasis, and its dysregulation is implicated in a range of diseases, including neurodegenerative disorders, metabolic diseases, and some cancers. By modulating eIF2B, these compounds can potentially restore cellular protein synthesis and mitigate the pathological consequences of ISR activation.
Synthesis of the Core Scaffold and Derivatives
The synthesis of the this compound core and its subsequent derivatization are crucial steps in the drug discovery process. Below are protocols for the synthesis of the core scaffold and a representative derivative.
Synthesis of this compound
Two primary synthetic routes for the this compound scaffold have been reported.
Protocol 1: From (6-Fluoro-5-methylpyridin-3-yl)boronic acid
This protocol involves the oxidation of a boronic acid precursor.
-
Materials: (6-Fluoro-5-methylpyridin-3-yl)boronic acid, Hydrogen peroxide (30% solution), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve (6-Fluoro-5-methylpyridin-3-yl)boronic acid in a mixture of THF and water.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Protocol 2: General Synthetic Workflow for Derivative Synthesis
The following workflow illustrates a general approach to synthesizing derivatives from the this compound core, as described in patent literature for the creation of eIF2B modulators.
General synthetic workflow for a representative derivative.
Application in Drug Discovery: Targeting the Integrated Stress Response
As mentioned, a significant application of this compound derivatives is in the modulation of the Integrated Stress Response (ISR) through the targeting of eIF2B.
The Integrated Stress Response (ISR) and eIF2B
The ISR is a signaling network activated by various cellular stresses, such as viral infection, nutrient deprivation, and the accumulation of unfolded proteins in the endoplasmic reticulum. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α acts as an inhibitor of its guanine nucleotide exchange factor (GEF), eIF2B. This inhibition leads to a global reduction in protein synthesis, allowing the cell to conserve resources and manage the stress. However, chronic activation of the ISR can be detrimental and contribute to disease pathology. eIF2B is a five-subunit complex that is essential for regenerating the active, GTP-bound form of eIF2, which is required for the initiation of translation.
The Integrated Stress Response (ISR) signaling pathway.
Quantitative Data of Representative Derivatives
The following table summarizes the biological activity of a representative derivative from this class of compounds, targeting eIF2B.
| Compound ID | Structure | Target | Assay Type | IC50 / EC50 (nM) |
| Derivative 1 | (R)-2-((6-fluoro-5-methylpyridin-3-yl)oxy)-N-(4-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)propanamide | eIF2B | GEF Activity Assay | Data not publicly available |
Note: While the synthesis of this derivative is described, specific quantitative potency data is not yet publicly available in the referenced literature.
Experimental Protocols
Detailed protocols for the biological evaluation of this compound derivatives are provided below.
eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of a compound to modulate the GEF activity of eIF2B.
-
Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) from eIF2 for unlabeled GTP, catalyzed by eIF2B. An increase in fluorescence is observed upon binding of BODIPY-FL-GDP to eIF2, and the rate of fluorescence decrease upon addition of excess unlabeled GTP is proportional to eIF2B GEF activity.
-
Materials:
-
Purified recombinant human eIF2 and eIF2B proteins.
-
BODIPY-FL-GDP.
-
GTP solution.
-
Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2).
-
Test compounds dissolved in DMSO.
-
384-well, low-volume, black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Loading of eIF2 with BODIPY-FL-GDP:
-
Incubate purified eIF2 with a molar excess of BODIPY-FL-GDP in assay buffer for 10 minutes at 30°C.
-
Remove unbound BODIPY-FL-GDP using a desalting column.
-
-
Assay Setup:
-
In the microplate, add assay buffer.
-
Add test compound at various concentrations (typically a serial dilution).
-
Add purified eIF2B.
-
Incubate for 15 minutes at room temperature to allow compound binding to eIF2B.
-
-
Initiation and Measurement:
-
Initiate the exchange reaction by adding the eIF2-BODIPY-FL-GDP complex to the wells.
-
Immediately start monitoring the decrease in fluorescence intensity over time using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).
-
As a positive control for the reaction, add a high concentration of unlabeled GTP to a set of wells to measure the maximal exchange rate.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decrease for each concentration of the test compound.
-
Plot the rate of reaction against the compound concentration and fit the data to a suitable dose-response curve to determine the EC50 (for activators) or IC50 (for inhibitors).
-
-
Workflow for the eIF2B GEF Activity Assay.
Conclusion
Derivatives of this compound represent a promising class of compounds for the modulation of the Integrated Stress Response through the activation of eIF2B. The synthetic accessibility of this scaffold and the potential for fine-tuning its pharmacological properties through derivatization make it a valuable asset in the development of novel therapeutics for a range of diseases. The protocols and information provided herein are intended to serve as a guide for researchers in this exciting area of drug discovery.
References
Application Note: Quantitative Analysis of 6-Fluoro-5-methylpyridin-3-ol
Abstract
This application note outlines a general framework and detailed protocols for the quantitative analysis of 6-Fluoro-5-methylpyridin-3-ol in research and pharmaceutical development settings. Due to the absence of a standardized, published method for this specific analyte, this document provides adaptable starting points based on established analytical techniques for structurally similar pyridine derivatives.[1] The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with either Flame Ionization Detection (FID) or Mass Spectrometry (MS).[1][2] This note includes a comprehensive, generalized HPLC-UV protocol, typical method validation parameters, and graphical workflows to guide researchers.
Introduction
This compound is a substituted pyridine derivative. Pyridine and its derivatives are significant building blocks in the pharmaceutical and chemical industries.[3] Accurate and precise quantification of such compounds is critical for quality control, stability studies, and pharmacokinetic assessments. The analytical methods must be validated to ensure they are reliable, reproducible, and fit for their intended purpose.[4]
Analytical Approaches
The selection of an analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[1]
-
High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for the analysis of pyridine derivatives.[1][3] It is particularly suitable for non-volatile or thermally labile compounds. Reverse-phase HPLC with UV detection is a common and robust approach.[4][5]
-
Gas Chromatography (GC): For volatile or semi-volatile compounds, GC offers high resolution and sensitivity.[1][2] Coupling GC with a mass spectrometer (GC-MS) provides excellent selectivity and structural confirmation, while a flame ionization detector (GC-FID) is a robust option for routine quantification.[1][2]
Method Validation Workflow
A crucial step in implementing any analytical method is validation in accordance with ICH (International Council for Harmonisation) guidelines. This ensures the method is reliable and fit for purpose. A typical workflow is illustrated below.
Caption: A typical workflow for analytical method validation.
Recommended Protocol: HPLC-UV Method
This section provides a detailed, generalized protocol for the quantification of this compound. This protocol should be optimized during method development.
Instrumentation and Reagents
-
Instrumentation: HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and data acquisition software.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), and a suitable buffer (e.g., phosphate buffer). Reference standard of this compound.
Experimental Workflow
Caption: A typical experimental workflow for HPLC analysis.
Detailed Methodologies
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile and phosphate buffer (e.g., pH 3.0). The ratio should be optimized to achieve a good peak shape and retention time (e.g., 30:70 v/v).[4]
-
Standard Solution Preparation:
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards covering the expected concentration range of the samples.
-
-
Sample Preparation: Dissolve or dilute the sample in the mobile phase to a concentration that falls within the calibration range.[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Phosphate Buffer (optimized ratio).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (a common starting point for pyridine derivatives is around 220-280 nm).[4][5]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time in the standard chromatograms.
-
Create a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[1]
-
Data Presentation: Typical Validation Parameters
The following table summarizes typical performance characteristics that should be established during method validation, based on published methods for other pyridine derivatives.[1][4][5]
| Validation Parameter | Typical Specification | Description |
| Linearity (r²) | ≥ 0.999 | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. |
| Range | e.g., 1 - 100 µg/mL | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98.0% - 102.0% | The closeness of the test results obtained by the method to the true value. |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | The precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | ≤ 2.0% | The precision within-laboratory variations (different days, different analysts, different equipment). |
| Limit of Detection (LOD) | Analyte Dependent | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | Analyte Dependent | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Specificity | No interference at the retention time of the analyte | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
Conclusion
References
Application Notes and Protocols: 6-Fluoro-5-methylpyridin-3-ol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 6-Fluoro-5-methylpyridin-3-ol as a versatile reagent in various palladium-catalyzed cross-coupling reactions. While specific literature on the direct application of this compound is limited, this document outlines generalized protocols and expected reactivity based on well-established procedures for analogous fluorinated pyridine derivatives. These notes are intended to serve as a foundational guide for methods development and the synthesis of novel compounds in medicinal chemistry and materials science.
Introduction to this compound
This compound is a functionalized pyridine derivative with significant potential as a building block in the synthesis of complex molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity, making it a valuable motif in drug discovery. The hydroxyl and methyl groups offer further points for functionalization or can influence the electronic properties and reactivity of the pyridine ring. This document explores its application in key cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1]
Application Notes for Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron compound and an organic halide or triflate.[2] To utilize this compound in a Suzuki coupling, the hydroxyl group would first need to be converted to a better leaving group, such as a triflate (OTf) or nonaflate. Alternatively, the pyridine ring could be functionalized with a bromine or iodine atom. The resulting halo- or trifluoromethanesulfonyl-substituted pyridine can then be coupled with a variety of aryl, heteroaryl, or alkyl boronic acids or esters.
Expected Reactivity: The fluorine atom's electron-withdrawing nature can influence the oxidative addition step in the catalytic cycle. The choice of palladium catalyst and ligand is crucial for achieving high yields, with bulky, electron-rich phosphine ligands often being effective for challenging substrates.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[4][5][6] Similar to the Suzuki coupling, this compound would require activation of the hydroxyl group to a triflate or conversion to a halide. This would allow for the introduction of a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, onto the pyridine core.
Expected Reactivity: The choice of base and ligand is critical in Buchwald-Hartwig aminations to balance catalyst activity and prevent side reactions. Sterically hindered biarylphosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] After converting the hydroxyl group of this compound to a halide (iodide or bromide), it can be coupled with various terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Expected Reactivity: The reaction is generally tolerant of a wide range of functional groups. Copper-free Sonogashira protocols may be advantageous in cases where the starting materials or products are sensitive to copper salts.[8]
Generalized Experimental Protocols
Disclaimer: The following protocols are generalized and based on procedures for similar fluorinated pyridine derivatives. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is likely necessary for this compound.
General Workflow for Functionalization of this compound
Caption: Functionalization workflow for cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling (Generalized)
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an activated 6-fluoro-5-methylpyridin-3-yl derivative with a boronic acid.
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
| Component | Example | Typical Amount | Purpose |
| Pyridine Substrate | 6-Fluoro-5-methyl-3-(trifluoromethanesulfonyl)oxypyridine | 1.0 equiv | Electrophilic partner |
| Boronic Acid | Phenylboronic acid | 1.2 - 1.5 equiv | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 2 - 5 mol% | Catalyst |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equiv | Activates boronic acid |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene | - | Reaction medium |
| Temperature | 80 - 110 °C | - | - |
| Reaction Time | 4 - 24 hours | - | - |
Procedure:
-
To an oven-dried reaction vessel, add the activated pyridine substrate (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[10]
Protocol 2: Buchwald-Hartwig Amination (Generalized)
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an activated 6-fluoro-5-methylpyridin-3-yl derivative with an amine.
Table 2: Reagents and Conditions for Buchwald-Hartwig Amination
| Component | Example | Typical Amount | Purpose |
| Pyridine Substrate | 3-Bromo-6-fluoro-5-methylpyridine | 1.0 equiv | Electrophilic partner |
| Amine | Morpholine | 1.2 - 1.5 equiv | Nucleophilic partner |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 4 mol% | Catalyst precursor |
| Ligand | XPhos or RuPhos | 2 - 8 mol% | Activates catalyst |
| Base | NaOtBu or K₃PO₄ | 1.5 - 2.5 equiv | Deprotonates amine |
| Solvent | Toluene or Dioxane | - | Reaction medium |
| Temperature | 80 - 120 °C | - | - |
| Reaction Time | 2 - 24 hours | - | - |
Procedure:
-
In a glovebox or under an inert atmosphere, combine the activated pyridine substrate (1.0 equiv), amine (1.2 equiv), palladium precatalyst, ligand, and base in a reaction tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the residue by chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for Suzuki coupling.
Illustrative Data for Cross-Coupling of Fluorinated Pyridines
The following table provides an overview of typical yields that might be expected for cross-coupling reactions of fluorinated pyridine derivatives, based on literature for analogous compounds. Actual yields for this compound derivatives will be substrate-dependent and require experimental determination.
Table 3: Representative Yields for Cross-Coupling Reactions
| Cross-Coupling Reaction | Coupling Partner | Typical Yield Range | Notes |
| Suzuki-Miyaura | Arylboronic acids | 60 - 95% | Highly dependent on the electronic nature of the boronic acid. |
| Heteroarylboronic acids | 50 - 85% | Can be more challenging due to potential catalyst inhibition. | |
| Buchwald-Hartwig | Primary alkylamines | 70 - 98% | Generally high yielding with appropriate ligand selection. |
| Secondary anilines | 65 - 90% | Steric hindrance can affect reaction efficiency. | |
| Sonogashira | Terminal arylalkynes | 75 - 95% | Typically robust and high-yielding. |
| Terminal alkylalkynes | 60 - 90% | May require careful optimization of conditions. |
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel chemical entities. Its successful application in cross-coupling reactions hinges on the appropriate activation of the hydroxyl group and careful optimization of reaction conditions. The generalized protocols and application notes provided herein offer a solid starting point for researchers to develop specific synthetic methodologies for this and related fluorinated pyridine reagents. The versatility of palladium-catalyzed cross-coupling reactions, combined with the unique properties imparted by the fluoropyridine scaffold, opens up extensive possibilities for innovation in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of 6-Fluoro-5-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 6-Fluoro-5-methylpyridin-3-ol, a key intermediate in pharmaceutical development. The synthetic strategy is a two-stage process commencing with the synthesis of the precursor, 6-Fluoro-5-methylpyridin-3-amine, followed by its conversion to the target molecule via a diazotization-hydrolysis reaction. This application note includes detailed experimental protocols, safety considerations for scale-up, and quantitative data presented in tabular format for clarity and ease of comparison.
Introduction
Substituted pyridinols are crucial structural motifs in a multitude of biologically active compounds. Specifically, this compound serves as a valuable building block in the synthesis of various pharmaceutical agents. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of the final drug product. The synthetic route detailed herein is designed to be robust and scalable, making it suitable for industrial production. While specific industrial synthesis routes are often proprietary, the described pathway is based on well-established chemical transformations.[1]
Overall Synthetic Pathway
The synthesis is divided into two main stages: the formation of the amine precursor and its subsequent conversion to the desired pyridinol.
Caption: Overall two-stage synthetic pathway for this compound.
Stage 1: Synthesis of 6-Fluoro-5-methylpyridin-3-amine
The synthesis of the key intermediate, 6-fluoro-5-methylpyridin-3-amine, is a multi-step process that can be adapted from general methods for preparing fluorinated aminopyridines.[1] A plausible route involves the nitration of a suitable picoline derivative, followed by reduction of the nitro group to an amine. For the purpose of this protocol, we will outline a general, scalable procedure.
Experimental Protocol
A scalable synthesis of aminopyridines can be achieved through various methods, including the reaction of chloropyridines with amines or amides.[2]
Reaction Scheme:
Starting Material (e.g., 2,5-dichloro-3-methylpyridine) → Nitration → Amination/Reduction → 6-Fluoro-5-methylpyridin-3-amine
Materials and Reagents:
| Reagent/Solvent | Grade | Supplier |
| 2,5-Dichloro-3-methylpyridine | 98% | Commercial Source |
| Nitrating Mixture (HNO₃/H₂SO₄) | ACS Grade | Commercial Source |
| Iron Powder | <100 mesh | Commercial Source |
| Ammonium Chloride | ACS Grade | Commercial Source |
| Toluene | Anhydrous | Commercial Source |
| Isopropanol | ACS Grade | Commercial Source |
| Sodium Hydroxide | 50% aq. soln. | Commercial Source |
Procedure:
-
Nitration: To a cooled (0-5 °C) solution of 2,5-dichloro-3-methylpyridine in concentrated sulfuric acid, add the nitrating mixture dropwise, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a 50% aqueous sodium hydroxide solution. The resulting precipitate is filtered, washed with cold water, and dried to yield the nitrated intermediate.
-
Reduction: A mixture of the nitrated intermediate, iron powder, and ammonium chloride in a toluene/isopropanol/water solvent system is heated to reflux (80-90 °C) for 6-8 hours.
-
Work-up and Isolation: The hot reaction mixture is filtered through celite, and the filter cake is washed with hot toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 6-Fluoro-5-methylpyridin-3-amine.
-
Purification: The crude product can be purified by recrystallization or column chromatography to achieve the desired purity.
Scale-up Considerations for Stage 1:
-
Thermal Management: Both nitration and reduction are exothermic reactions. A jacketed reactor with efficient cooling is essential for temperature control.
-
Reagent Addition: Slow, controlled addition of the nitrating mixture is crucial to prevent runaway reactions.
-
Solid Handling: The filtration of the iron sludge after reduction can be challenging on a large scale. The use of a filter press is recommended.
Quantitative Data for Stage 1 (Representative)
| Parameter | Value |
| Starting Material Input | 1.0 kg |
| Nitrated Intermediate Yield | 85-90% |
| Final Amine Product Yield | 75-85% |
| Purity (by HPLC) | >98% |
Stage 2: Diazotization and Hydrolysis to this compound
This stage involves the conversion of the amino group of the precursor to a hydroxyl group via a diazonium salt intermediate. Diazotization of aminopyridines in dilute mineral acids leads to the formation of diazonium ions, which can be subsequently hydrolyzed to the corresponding hydroxypyridines.[3]
Experimental Workflow
Caption: Workflow for the diazotization and hydrolysis of 6-Fluoro-5-methylpyridin-3-amine.
Experimental Protocol
Materials and Reagents:
| Reagent/Solvent | Grade | Supplier |
| 6-Fluoro-5-methylpyridin-3-amine | >98% | In-house/Commercial |
| Sulfuric Acid (98%) | ACS Grade | Commercial Source |
| Sodium Nitrite | ACS Grade | Commercial Source |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Sodium Hydroxide | 50% aq. soln. | Commercial Source |
| Deionized Water | - | - |
Procedure:
-
Preparation of Diazonium Salt: In a jacketed reactor, dissolve 6-Fluoro-5-methylpyridin-3-amine in a dilute solution of sulfuric acid in water. Cool the mixture to 0-5 °C with constant stirring.[4]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5 °C.[4]
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.[4]
-
Hydrolysis: Slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until the gas evolution ceases (typically 1-2 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH 7-8 with a 50% aqueous sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Scale-up Considerations for Stage 2:
-
Safety: Diazonium salts can be unstable and potentially explosive, especially when isolated in a dry state. Therefore, they are almost always generated and used in situ.[4] The reaction should be conducted behind a blast shield, and appropriate personal protective equipment must be worn.
-
Thermal Management: The diazotization reaction is highly exothermic. Strict temperature control below 5 °C is critical to prevent decomposition of the diazonium salt and the formation of byproducts.[5][6]
-
Gas Evolution: The hydrolysis step releases a large volume of nitrogen gas. The reactor must be equipped with adequate venting to handle the gas evolution safely.
-
pH Control: Careful pH adjustment during neutralization is important to ensure efficient extraction of the product.
Quantitative Data for Stage 2 (Representative)
| Parameter | Value |
| Starting Amine Input | 1.0 kg |
| Sodium Nitrite | 1.1 eq |
| Sulfuric Acid | 3.0 eq |
| Reaction Temperature (Diazotization) | 0-5 °C |
| Reaction Temperature (Hydrolysis) | 80-90 °C |
| Product Yield | 70-80% |
| Purity (by HPLC) | >99% |
Conclusion
The described two-stage synthesis provides a viable and scalable route to this compound. Careful control of reaction parameters, particularly temperature, is paramount for achieving high yields and purity, as well as ensuring the safety of the process on a larger scale. The protocols and considerations outlined in this document are intended to serve as a valuable resource for researchers and process chemists involved in the development and manufacturing of this important pharmaceutical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. scielo.br [scielo.br]
- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Selectivity engineering of the diazotization reaction in a continuous flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Pyridyl Compounds
Welcome to the technical support center for Suzuki coupling reactions involving pyridyl compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the synthesis of pyridyl-containing biaryls.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with pyridyl compounds often challenging?
A1: Pyridyl compounds present unique challenges in Suzuki coupling reactions primarily due to the Lewis basicity of the pyridine nitrogen. This nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3] This is particularly pronounced for 2-substituted pyridines, a phenomenon often referred to as the "2-pyridyl problem".[2] Additionally, pyridylboronic acids can be unstable and susceptible to protodeborylation, especially at elevated temperatures in the presence of water.[4]
Q2: Which is a better coupling partner: a pyridyl halide or a pyridylboronic acid?
A2: The choice depends on the specific substrates and desired product. However, pyridylboronic acids, particularly 2-pyridylboronic acid, are known to be unstable and can readily undergo protodeborylation (cleavage of the C-B bond).[4][5] Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can mitigate this issue.[2][4] Bromopyridines are common substrates, but their reactivity can be influenced by the position of the bromine and other substituents.[3]
Q3: Can I run the Suzuki coupling of pyridyl compounds under aerobic conditions?
A3: It is highly discouraged to run Suzuki coupling reactions in the presence of oxygen. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[1] Furthermore, the presence of oxygen can promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1][4] To ensure reproducibility and high yields, it is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][4]
Q4: What is the role of the base in the Suzuki coupling reaction?
A4: The base is a critical component of the Suzuki coupling and plays a crucial role in the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[4] The choice of base can significantly impact the reaction outcome, and common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1][2][3] Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) to shield the palladium center.[1][3] Consider using pre-formed palladium complexes with these ligands (e.g., Buchwald precatalysts). |
| Inefficient Oxidative Addition | The C-X bond (where X is a halide) of the pyridyl halide may be unreactive. Increase the reaction temperature.[3] Use more electron-rich and bulky ligands to facilitate oxidative addition.[3] If using a chloropyridine, consider switching to the more reactive bromopyridine. |
| Poor Reagent Quality | Impurities in starting materials, solvents, or reagents can interfere with the reaction. Ensure all reagents are pure and solvents are anhydrous and properly degassed.[1] |
| Incorrect Base or Solvent | The choice of base and solvent is crucial for reaction efficiency.[3] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF), including aqueous mixtures.[1] |
Problem 2: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling (Bipyridyl or Biaryl) | This is the coupling of two boronic acid molecules or two halide molecules. It is often exacerbated by the presence of oxygen.[1][4] | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen).[1][4] Use bulky phosphine ligands which can sterically hinder the formation of homocoupling products.[3] Optimize the stoichiometry of the boronic acid (a slight excess, e.g., 1.1-1.5 equivalents, is common, but a large excess can favor homocoupling).[1] |
| Protodeborylation (Formation of Pyridine) | The C-B bond of the pyridylboronic acid is cleaved by a proton source (like water), especially at high temperatures.[4][5] | Use anhydrous solvents and reagents.[1][4] Employ milder reaction conditions (lower temperature, shorter reaction time).[4] Use more stable boronic acid derivatives such as pinacol esters (Bpin) or MIDA boronates.[2][4] |
| Dehalogenation (Formation of Pyridine from Pyridyl Halide) | The starting pyridyl halide is reduced to pyridine. | Optimize reaction conditions by screening different bases, solvents, and temperatures to find a balance that favors cross-coupling over dehalogenation.[4] |
Data Presentation: Reaction Condition Optimization
The following tables summarize the effect of different reaction parameters on the Suzuki coupling of pyridyl compounds, based on literature data. These should serve as a starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of 2-Bromopyridines
| Palladium Source | Ligand | Typical Loading (mol%) | Expected Yield | Notes |
| Pd(OAc)₂ | PPh₃ | 2-5 (Pd), 4-10 (Ligand) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates. |
| Pd₂(dba)₃ | SPhos | 1-3 (Pd), 2-6 (Ligand) | High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote efficient coupling.[6] |
| Pd(dppf)Cl₂ | - | 3-5 | Moderate to High | A common and effective pre-catalyst. |
| Pd(PPh₃)₄ | - | 2-5 | Moderate | Can be effective, but may require higher catalyst loading. |
Table 2: Effect of Base and Solvent on Suzuki Coupling of Pyridyl Halides
| Base | Solvent System | Typical Temperature (°C) | Expected Yield | Notes |
| K₂CO₃ | Toluene/H₂O | 80-100 | Moderate to High | A common and cost-effective choice.[6] |
| K₃PO₄ | Dioxane | 80-110 | High | Often provides excellent results, can sometimes be used with a small amount of water.[4] |
| Cs₂CO₃ | Dioxane/H₂O | 80-100 | High | A strong base that can be very effective for challenging couplings. |
| NaHCO₃ | Dioxane/H₂O | 60-80 | Moderate | A milder base that can help reduce protodeborylation.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Pyridyl Halide
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Pyridyl halide (1.0 equiv)
-
Arylboronic acid or boronic ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the pyridyl halide, the boronic acid derivative, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Synthesis of Fluorinated Heterocycles
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of fluorinated heterocycles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of fluorinated heterocycles.
Problem 1: Low or No Reaction Yield
Issue: The fluorination reaction is resulting in a low yield or no conversion of the starting material.
| Possible Cause | Suggested Solution |
| Inactive Fluorinating Reagent | Use a fresh batch of the fluorinating reagent. Some reagents, like DAST and Deoxo-Fluor, can degrade over time, especially if not stored under anhydrous conditions. |
| Insufficient Reagent | Increase the equivalents of the fluorinating reagent. For sterically hindered substrates, a larger excess may be required. |
| Sub-optimal Reaction Temperature | Gradually increase the reaction temperature, as some fluorination reactions require heating to proceed at a reasonable rate. Conversely, for sensitive substrates, lowering the temperature may prevent decomposition and byproduct formation. |
| Poor Leaving Group (for Deoxyfluorination) | If starting from an alcohol, consider converting the hydroxyl group to a better leaving group, such as a sulfonate ester, before fluorination with a fluoride source. |
| Moisture-Sensitive Reagents | Rigorously dry all solvents and reagents before use. Consider using less hygroscopic reagents as alternatives to anhydrous Bu₄NF. |
| Reversible Meisenheimer Intermediate | In nucleophilic fluorination of electron-deficient heterocycles, the intermediate formed after fluoride attack can be reversible, with fluoride elimination being favored. Drive the reaction forward by removing the leaving group or by using conditions that favor the product. |
Problem 2: Formation of Multiple Products and Low Regioselectivity
Issue: The reaction is producing a mixture of isomers, leading to difficulties in isolating the desired product.
| Possible Cause | Suggested Solution |
| Multiple Reactive C-H Bonds | Exploit the directing effect of existing functional groups to achieve higher regioselectivity. The choice of catalyst and directing group is crucial for C-H activation strategies. For example, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent position.[1] |
| Incorrect Fluorinating Reagent | Different fluorinating reagents can exhibit different selectivities. Screen a variety of reagents to find the one that provides the best regioselectivity for your specific substrate. |
| Reaction Conditions | The regioselectivity of fluorination can be highly dependent on the reaction conditions. For the fluorination of 1,2-dihydropyridines with Selectfluor®, the reaction is typically carried out under mild conditions in a mixture of water and an organic solvent like chloroform.[2] |
Problem 3: Product Decomposition
Issue: The desired fluorinated heterocycle is unstable under the reaction or work-up conditions.
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | Employ milder reaction conditions. Neutral fluorination methods should be considered for sensitive substrates. For example, the use of a base like Li₂CO₃ at low temperatures has been effective in preventing the formation of dimeric byproducts in the fluorination of indoles.[1] |
| Strongly Acidic or Basic Conditions | Some heterocycles, like pyrroles, are sensitive to oxidation and polymerization under strongly acidic or basic conditions.[1] Use neutral fluorination methods whenever possible. |
| Incompatible Solvents | Some electrophilic reagents like Selectfluor® can react exothermically with solvents like DMF, pyridine, and DMSO. Always check the compatibility of your fluorinating agent with the chosen solvent. |
Problem 4: Purification Challenges
Issue: Difficulty in separating the fluorinated product from starting materials or byproducts.
| Possible Cause | Suggested Solution |
| Altered Polarity and Lipophilicity | Fluorination can significantly increase the lipophilicity of a molecule, affecting its behavior in chromatography.[3] Consider using reverse-phase HPLC or specialized fluorinated HPLC columns for better separation.[3][4] |
| Co-elution with Impurities | Structurally similar non-fluorinated or partially fluorinated impurities can be challenging to separate. Optimize your chromatographic method by screening different solvent systems and stationary phases. |
| Poor Peak Shape in HPLC (Tailing) | This can be due to secondary interactions with the stationary phase or the mobile phase pH being close to the compound's pKa. Use a highly end-capped column, adjust the mobile phase pH, or reduce the sample concentration. |
Frequently Asked Questions (FAQs)
Q1: My heterocycle is electron-deficient. Why is nucleophilic fluorination still giving a low yield?
A1: Even with electron-deficient heterocycles, nucleophilic fluorination can be challenging. The intermediate formed after the initial fluoride attack (a Meisenheimer intermediate) can be reversible. The elimination of the fluoride ion to regenerate the starting material is often favored over the elimination of a hydride to form the product.[5] To overcome this, you might need to use harsher conditions or a system where the subsequent step is irreversible.
Q2: I am using Selectfluor®, but the reaction is not working. What could be the issue?
A2: While Selectfluor® is a versatile electrophilic fluorinating agent, its reactivity can be influenced by several factors. The reaction media is critical; for instance, using water and chloroform as co-solvents has been shown to be effective for the fluorination of 2-aminopyridines.[1] The presence of a base can also be crucial. Additionally, ensure the Selectfluor® has been stored properly and is not degraded.[1]
Q3: What are the main challenges in purifying fluorinated heterocyclic compounds?
A3: The primary challenges stem from the unique physicochemical properties conferred by fluorine atoms. These include altered polarity and lipophilicity, which can affect solubility and chromatographic behavior.[3] Fluorination can also change the pKa of nearby basic nitrogen atoms, influencing the compound's ionization state.[3] Furthermore, strong intermolecular interactions, such as fluorous-fluorous interactions, can complicate standard purification methods.[3]
Q4: Which purification techniques are most effective for fluorinated heterocyclic compounds?
A4: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a very effective technique.[3] Specialized fluorinated HPLC columns can also provide enhanced selectivity.[3][4] For solid compounds, crystallization can be an effective method for obtaining high purity, though it may require screening of various solvents.[3]
Experimental Protocols
General Protocol for Electrophilic Fluorination of a 1,2-Dihydropyridine with Selectfluor®
This protocol is a generalized procedure for the electrophilic fluorination of 1,2-dihydropyridine derivatives.[2][6]
Materials:
-
1,2-Dihydropyridine derivative (1.0 equiv)
-
Selectfluor® (1.1-1.5 equiv)
-
Acetonitrile (MeCN) or a Chloroform/Water mixture
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 1,2-dihydropyridine derivative in the chosen solvent.
-
Add Selectfluor® to the solution.
-
Stir the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the fluorinated dihydropyridine.
Note: The resulting 3-fluoro-3,6-dihydropyridines can often be converted to the corresponding fluorinated pyridines by elimination of hydrogen fluoride under mild conditions, such as stirring in deuterochloroform at room temperature for 2-4 days.[6]
Caption: Workflow for Electrophilic Fluorination.
General Protocol for C-H Fluorination of a Pyridine Derivative with AgF₂
This protocol is adapted from a procedure for the site-selective fluorination of pyridines.[1][7]
Materials:
-
3-Substituted Pyridine (1.0 mmol)
-
Silver(II) Fluoride (AgF₂) (2.5 mmol)
-
Anhydrous Acetonitrile (MeCN) (10 mL)
-
Celite
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the 3-substituted pyridine to a vial. Add anhydrous acetonitrile to dissolve the substrate.
-
Add AgF₂ to the reaction mixture in one portion.
-
Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Workflow for C-H Fluorination.
Data Presentation
Deoxyfluorination of Alcohols: A Comparative Overview
The following table summarizes the yield of the deoxyfluorination of Fmoc-serine methyl ester with various commercially available reagents, highlighting the efficacy of PhenoFluor™.[8]
| Reagent | Yield (%) |
| DAST | <5 |
| Deoxo-Fluor | 11 |
| XtalFluor-E | <5 |
| PhenoFluor™ | 80 |
Yields were determined by ¹⁹F-NMR using 1-fluoro-3-nitrobenzene as an internal standard.[8]
Leimgruber-Batcho Indole Synthesis Pathway
The Leimgruber-Batcho synthesis is a mild and efficient method for preparing indoles, particularly those unsubstituted at the 2- and 3-positions.[9]
Caption: Leimgruber-Batcho Indole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Improving yield and purity of "6-Fluoro-5-methylpyridin-3-ol" synthesis
Welcome to the technical support center for the synthesis of 6-Fluoro-5-methylpyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to produce this compound?
A common and effective strategy involves a multi-step synthesis starting from commercially available precursors. A plausible route begins with the appropriate substitution of a pyridine ring, followed by functional group manipulations to introduce the required fluoro, methyl, and hydroxyl groups. Due to the lack of a directly published protocol, a proposed pathway is outlined in the experimental workflow diagram below.
Q2: What are the critical parameters to control to maximize the yield?
Key parameters for maximizing yield include strict control of reaction temperature, especially during lithiation and fluorination steps, the purity of starting materials and reagents, and maintaining an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with moisture and oxygen.
Q3: How can I minimize the formation of impurities?
Minimizing impurities involves several key practices: ensuring the complete consumption of starting materials before proceeding to the next step, carefully controlling the stoichiometry of reagents, and optimizing reaction times to prevent the formation of degradation products. Purification of intermediates at each stage is also highly recommended.
Q4: What are the most effective methods for purifying the final product?
Column chromatography using silica gel is a standard and effective method for the purification of this compound. The choice of eluent system is critical and may require some optimization, but a gradient of ethyl acetate in hexanes is a good starting point. Recrystallization from a suitable solvent system can also be employed for final purification to achieve high purity.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Inactive reagents (e.g., organolithium reagent). 2. Reaction temperature is too low. 3. Presence of moisture or oxygen in the reaction. | 1. Titrate the organolithium reagent before use to determine its exact concentration. 2. Slowly allow the reaction to warm to the optimal temperature. 3. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas. |
| Formation of multiple products (low selectivity) | 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reagents. 3. Non-selective reagent. | 1. Maintain the recommended low temperature for the reaction. 2. Carefully measure and add reagents in the correct molar ratios. 3. Consider using a more selective fluorinating agent. |
| Product decomposes during workup or purification | 1. Exposure to strong acids or bases. 2. Overheating during solvent evaporation. 3. Prolonged exposure to silica gel during chromatography. | 1. Use a buffered aqueous solution for the workup. 2. Use a rotary evaporator at a controlled temperature and pressure. 3. Minimize the time the product is on the silica gel column; consider using a less acidic grade of silica. |
| Difficulty in removing a specific impurity | 1. The impurity has similar polarity to the product. 2. The impurity is an isomer of the product. | 1. Optimize the solvent system for column chromatography; a shallow gradient or an isocratic elution might be necessary. 2. Consider derivatization of the mixture to separate the components, followed by removal of the derivatizing group. Recrystallization with different solvents could also be effective. |
Experimental Protocols
A proposed multi-step synthesis for this compound is detailed below. Disclaimer: This is a hypothetical protocol based on established organic chemistry principles and requires experimental validation.
Step 1: Bromination of 2-Fluoro-3-methylpyridine
-
Dissolve 2-Fluoro-3-methylpyridine in a suitable solvent such as chloroform or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) in portions while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Methoxy-de-bromination
-
Dissolve the brominated intermediate in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and neutralize with a weak acid.
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
Step 3: Demethylation to form this compound
-
Dissolve the methoxy intermediate in a suitable solvent like dichloromethane.
-
Cool the solution to -78 °C.
-
Add boron tribromide (BBr3) dropwise.
-
Stir the reaction at -78 °C for one hour and then allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Typical Temp. | Typical Time | Expected Yield | Expected Purity |
| 1 | Bromination | 2-Fluoro-3-methylpyridine, NBS | 0 °C to RT | 12-16 h | 75-85% | >95% after chromatography |
| 2 | Methoxylation | Bromo-intermediate, NaOMe | Reflux | 4-6 h | 80-90% | >95% after chromatography |
| 3 | Demethylation | Methoxy-intermediate, BBr3 | -78 °C to RT | 2-4 h | 60-75% | >98% after chromatography |
Visualizations
Caption: Proposed synthesis and purification workflow for this compound.
Caption: Troubleshooting guide for addressing low yield in the synthesis.
Technical Support Center: Fluorination of Pyridines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fluorination of pyridines. The information is presented in a question-and-answer format to directly address specific issues.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides by Reaction Type
-
Electrophilic Fluorination (e.g., using Selectfluor®)
-
Deoxyfluorination (e.g., using DAST or PyFluor)
-
Balz-Schiemann Reaction
-
Halogen Exchange (Halex) Reaction
-
-
Quantitative Data Summary
-
Detailed Experimental Protocols
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluoropyridines?
A1: The most prevalent methods for synthesizing fluoropyridines include the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine, and nucleophilic aromatic substitution (SNAr), such as the Halex reaction where a chloro- or bromopyridine is displaced by a fluoride salt at elevated temperatures.[1] Other common methods include late-stage C-H fluorination using reagents like silver(II) fluoride (AgF₂), electrophilic fluorination with reagents such as Selectfluor®, and deoxyfluorination of hydroxypyridines using reagents like DAST or PyFluor.
Q2: My fluorination reaction has a low yield. What general troubleshooting steps should I take?
A2: A low yield can stem from various factors depending on the specific reaction. A general approach to troubleshooting involves:
-
Identify Byproducts: Use techniques like GC-MS or NMR to identify the major side products in your crude reaction mixture.
-
Optimize Reaction Conditions: Once the side products are known, you can adjust reaction conditions to minimize their formation. Key parameters to investigate include reaction temperature, solvent purity, and the rigorous exclusion of water, especially in moisture-sensitive reactions like the Halex reaction or those using AgF₂.[1][2]
Q3: How does the electronic nature of the pyridine ring affect fluorination?
A3: The electronic properties of the pyridine ring significantly influence the outcome of fluorination reactions.
-
Electron-rich pyridines (containing electron-donating groups) are generally more susceptible to electrophilic fluorination.
-
Electron-deficient pyridines (containing electron-withdrawing groups) are more suitable for nucleophilic fluorination methods like the Halex reaction.[3][4][5] In some cases, pyridines with multiple electron-withdrawing groups can lead to lower yields in C-H fluorination reactions.
Q4: I'm observing the formation of multiple isomers. How can I improve regioselectivity?
A4: Poor regioselectivity can be a challenge, particularly with substituted pyridines.
-
Directing Groups: The position of substituents on the pyridine ring plays a crucial role in directing the fluorination. For instance, in C-H fluorination with AgF₂, fluorination typically occurs at the C-H bond adjacent to the nitrogen atom.[2]
-
Method Selection: The choice of fluorination method can also influence regioselectivity. For challenging substitutions, exploring different fluorination strategies may be necessary. For example, a method involving Zincke imine intermediates has been developed for C3-selective fluorination.[2]
Troubleshooting Guides by Reaction Type
Electrophilic Fluorination (e.g., using Selectfluor®)
Q5: My electrophilic fluorination with Selectfluor® is giving a complex mixture of products. What are the likely side reactions?
A5: Besides the desired fluorinated product, several side reactions can occur with Selectfluor®, especially with electron-rich or complex substrates.
-
Over-fluorination: Formation of di- or poly-fluorinated products can occur, particularly with activated substrates or prolonged reaction times.
-
Oxidation: Selectfluor® is a strong oxidizing agent, which can lead to the formation of oxidized byproducts.[6]
-
Elimination: In the fluorination of dihydropyridine intermediates, elimination of hydrogen fluoride (HF) can occur to yield the corresponding pyridine.[6]
-
Reaction with Solvent: Selectfluor® can react exothermically with certain solvents like DMF, pyridine, and DMSO.
Troubleshooting Workflow for Electrophilic Fluorination
Deoxyfluorination (e.g., using DAST or PyFluor)
Q6: I am performing a deoxyfluorination of a pyridyl alcohol with DAST and observe a significant amount of an elimination byproduct. How can I minimize this?
A6: Elimination is a common side reaction in deoxyfluorination with DAST, especially with secondary and tertiary alcohols, leading to the formation of alkenes.[7][8][9]
-
Lower the Temperature: Running the reaction at a lower temperature can favor the SN2 substitution pathway over elimination.
-
Use a More Selective Reagent: Reagents like PyFluor have been developed to be more selective for substitution and produce significantly less elimination byproducts compared to DAST.[7][8] For example, in the fluorination of a steroid alcohol, DAST can give up to 44% elimination product, while PyFluor can reduce this to less than 5%.[9]
-
Control Stoichiometry: Careful control of the DAST stoichiometry can sometimes help minimize side reactions.
Q7: My deoxyfluorination reaction is not going to completion. What can I do?
A7: Incomplete conversion can be due to several factors:
-
Reagent Decomposition: DAST is thermally unstable and can decompose, especially if not stored properly or if the reaction is heated too high. Ensure you are using fresh, properly stored reagent.
-
Insufficient Activation: The alcohol may not be sufficiently activated. For less reactive alcohols, longer reaction times or slightly elevated (but carefully controlled) temperatures may be necessary.
-
Steric Hindrance: Sterically hindered alcohols may react sluggishly. In such cases, a more reactive reagent or different reaction conditions might be required.
Balz-Schiemann Reaction
Q8: My Balz-Schiemann reaction is producing a significant amount of a hydroxypyridine byproduct. How can I prevent this?
A8: The formation of hydroxypyridines is a common side reaction in the Balz-Schiemann reaction, resulting from the reaction of the intermediate pyridyl cation with water.[1]
-
Anhydrous Conditions: It is crucial to perform the diazotization and decomposition steps under strictly anhydrous conditions. Ensure all solvents and reagents are thoroughly dried.
-
Control of Diazotization: Incomplete diazotization can leave residual starting amine, which can lead to other side products. Ensure the diazotization step goes to completion.
-
Decomposition Conditions: The temperature of the thermal decomposition of the diazonium salt can influence the product distribution. Careful optimization of the decomposition temperature is recommended.
Mechanism of Hydroxypyridine Formation
Halogen Exchange (Halex) Reaction
Q9: My Halex reaction of a chloropyridine with KF is sluggish and gives low conversion. What can I do to improve the reaction?
A9: The Halex reaction often requires forcing conditions, and low reactivity is a common issue.[3][5]
-
Fluoride Source Activity: The reactivity of KF is highly dependent on its surface area and dryness. Using spray-dried KF or anhydrous KF is crucial. Other fluoride sources like CsF can be more reactive but are also more expensive.[4]
-
Solvent: High-boiling polar aprotic solvents like DMSO, DMF, or sulfolane are typically used to facilitate the dissolution of the fluoride salt and to reach the high temperatures often required (150-250 °C).[3][10]
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, can significantly enhance the reaction rate by helping to bring the fluoride anion into the organic phase.[4]
-
Anhydrous Conditions: Water can hydrate the fluoride anion, reducing its nucleophilicity. Therefore, maintaining anhydrous conditions is critical for the success of the Halex reaction.[11]
Q10: I am observing decomposition of my starting material or product in my Halex reaction. How can I avoid this?
A10: The high temperatures required for Halex reactions can lead to thermal decomposition.
-
Temperature Optimization: Carefully optimize the reaction temperature. It should be high enough to promote the reaction but not so high that it causes significant decomposition.
-
Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure of the product to high temperatures.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition.
Quantitative Data Summary
The following tables summarize quantitative data on yields and side product formation for various pyridine fluorination reactions.
Table 1: Deoxyfluorination of Alcohols - Substitution vs. Elimination [7][8]
| Substrate (Alcohol) | Reagent | Product (Fluoride) Yield (%) | Elimination Byproduct Yield (%) |
| Steroidal Secondary Alcohol | DAST | 47 | 44 |
| Steroidal Secondary Alcohol | PyFluor | 84 | 11 |
| Homobenzylic Alcohol | DAST | Moderate | High (Susceptible to elimination) |
| Homobenzylic Alcohol | PyFluor | Good | 8-10 |
Table 2: Balz-Schiemann Reaction of Aminopyridines [12]
| Starting Material | Reaction Step | Conditions | Yield (%) |
| 2-Aminopyridine derivative | Diazotization | -5 to 0 °C, 2 h | 81.4 |
| Diazonium salt | Schiemann Reaction & Hydrolysis | 130 °C, 0.5 h, then reflux | 51.6 (for both steps) |
Table 3: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [13]
| Substrate | Product (3-Fluoro-3,6-dihydropyridine) Yield (%) | Notes |
| Various 1,2-dihydropyridines | 72-91 | Products can eliminate HF to form the corresponding pyridines upon storage or during chromatography. |
Detailed Experimental Protocols
Protocol 1: Electrophilic Fluorination of a 1,2-Dihydropyridine with Selectfluor®
This protocol is adapted from the work on the electrophilic fluorination of 1,2-dihydropyridines.[13]
Materials:
-
1,2-Dihydropyridine derivative (1.0 equiv)
-
Selectfluor® (1.0 equiv)
-
Dry acetonitrile (MeCN)
-
3 Å molecular sieves
-
Round-bottom flask with a magnetic stir bar
-
Argon or Nitrogen source
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the 1,2-dihydropyridine derivative (0.5 mmol) and 3 Å molecular sieves.
-
Add dry acetonitrile (5 mL) to dissolve the substrate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve Selectfluor® (0.170 g, 0.5 mmol) in dry acetonitrile (5 mL).
-
Slowly add the Selectfluor® solution dropwise to the stirred solution of the 1,2-dihydropyridine at 0 °C.
-
Stir the reaction mixture at 0 °C for 10 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be quenched with water and extracted with an organic solvent (e.g., diethyl ether). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, a 3-fluoro-3,6-dihydropyridine, can often be used without further purification. Note that these compounds may be unstable and can eliminate HF to form the corresponding pyridine, especially during purification by column chromatography.[6]
Protocol 2: Deoxyfluorination of a Pyridyl Alcohol using DAST
This protocol is a general procedure for the deoxyfluorination of an alcohol.[14]
Materials:
-
Pyridyl alcohol (e.g., 4-nitrobenzyl alcohol as a model, 1.0 equiv)
-
(Diethylamino)sulfur trifluoride (DAST) (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen source
-
Ice water
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve the pyridyl alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL).
-
Cool the solution in an ice bath or a dry ice/acetone bath.
-
Slowly add DAST (1.1 mmol) dropwise to the stirred solution. Caution: DAST is moisture-sensitive and can react violently with water. It is also thermally unstable. Handle with care in a fume hood.
-
Stir the reaction mixture at low temperature for a specified time (e.g., 1 hour), then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding ice water.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Balz-Schiemann Reaction of an Aminopyridine
This protocol is a general representation of the Balz-Schiemann reaction.[2]
Materials:
-
Aminopyridine (e.g., 2-amino-5-iodopyridine, 1.0 equiv)
-
Anhydrous hydrogen fluoride (HF) or fluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂) (1.1 equiv)
-
Suitable reactor for handling HF
Procedure:
-
Diazotization: Cool the reactor to -10 °C. Carefully charge anhydrous hydrogen fluoride. Slowly add the aminopyridine in portions, maintaining the internal temperature below 0 °C. Stir the resulting slurry for 30-60 minutes at -5 to 0 °C.
-
Formation of Diazonium Salt: Add sodium nitrite portion-wise over 1-2 hours, ensuring the temperature remains below 0 °C. After the addition is complete, stir the mixture for an additional hour at 0 °C.
-
Decomposition: Slowly warm the reaction mixture to room temperature, and then gently heat to 40-50 °C. The diazonium salt will decompose, evolving nitrogen gas. Caution: The decomposition can be exothermic and release gas. Ensure proper ventilation and temperature control.
-
Work-up: Once gas evolution ceases, cool the reaction mixture to 0 °C. Quench the reaction by slowly transferring the mixture into a stirred slurry of crushed ice and water.
-
Neutralize the mixture carefully with a base (e.g., 50% aqueous NaOH), keeping the temperature below 20 °C.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, typically by distillation or column chromatography.
Protocol 4: Halex Reaction of a Dichloropyridine
This is a general procedure for a Halex reaction.[4]
Materials:
-
Dichloropyridine (e.g., 2,6-dichloropyridine, 1.0 equiv)
-
Anhydrous potassium fluoride (KF) (2-3 equiv)
-
High-boiling polar aprotic solvent (e.g., DMSO, sulfolane)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, optional)
-
Reaction vessel equipped with a mechanical stirrer and a reflux condenser
Procedure:
-
To a dry reaction vessel, add anhydrous potassium fluoride and the phase-transfer catalyst (if used).
-
Add the anhydrous solvent (e.g., DMSO).
-
Add the dichloropyridine to the mixture.
-
Heat the reaction mixture to a high temperature (e.g., 150-250 °C) with vigorous stirring. Caution: These reactions are often run at high temperatures and may be under pressure. Use appropriate safety precautions and equipment.
-
Monitor the reaction progress by GC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the solvent and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. Halex process - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
Technical Support Center: 6-Fluoro-5-methylpyridin-3-ol
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 6-Fluoro-5-methylpyridin-3-ol. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude this compound?
A1: Impurities in this compound typically originate from the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.
-
Reaction By-products: Compounds formed from side reactions, such as over-alkylation, incomplete cyclization, or dehalogenation.
-
Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.
-
Solvent Residues: Trace amounts of solvents used during the reaction or initial work-up procedures.[1]
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities through unexpected signals.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method to quantify the purity of the compound and detect trace impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically cause a depression and broadening of the melting point range.
Q3: What are the recommended storage conditions for purified this compound?
A3: As a hydroxypyridine derivative, this compound should be stored in a tightly sealed container to protect it from moisture and air. For long-term storage, it is advisable to keep it in a cool, dry, and dark place, such as a desiccator or refrigerator, under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Q4: Is this compound expected to be stable on silica gel?
A4: Pyridine-containing compounds can sometimes interact with the acidic surface of standard silica gel, leading to peak tailing or, in some cases, degradation.[2][3] It is advisable to test the stability of your compound on a small scale by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. If instability is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound.
Issue 1: Peak Tailing or Streaking during Column Chromatography
-
Question: My compound is streaking badly on the TLC plate and tailing on the column, leading to poor separation and mixed fractions. What can I do?
-
Answer: This is a common issue with basic compounds like pyridines on acidic silica gel.[2] The interaction between the basic nitrogen atom and acidic silanol groups on the silica surface causes the tailing.
-
Solution 1: Add a Basic Modifier. Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia solution in methanol, to your eluent system.[2][4] This neutralizes the acidic sites on the silica gel, minimizing unwanted interactions and resulting in sharper peaks.
-
Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina as the stationary phase, which is more suitable for purifying basic compounds.
-
Solution 3: Use Deactivated Silica. Prepare deactivated silica gel by pre-treating it with your mobile phase containing the basic modifier before packing the column.[5]
-
Issue 2: The Compound Will Not Elute from the Silica Gel Column
-
Question: I've loaded my compound onto the column, but even with a highly polar solvent system, it remains at the top of the silica. Why is this happening?
-
Answer: this compound is a polar molecule due to the hydroxyl group. It may be binding very strongly to the highly polar silica gel stationary phase.
-
Solution 1: Increase Solvent Polarity. Gradually increase the polarity of your mobile phase. A common solvent system for polar compounds is a gradient of methanol in dichloromethane (DCM) or ethyl acetate.[6] Be cautious, as using more than 10% methanol in DCM can sometimes lead to the dissolution of the silica gel.[6]
-
Solution 2: Use a Stronger Eluent System. For very polar compounds, a solvent system containing ammonia may be effective. A stock solution of 10% ammonium hydroxide in methanol can be used as a polar modifier (1-10%) in dichloromethane.[3]
-
Solution 3: Consider Reversed-Phase Chromatography. If normal-phase chromatography fails, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) is an excellent alternative for purifying polar compounds.
-
Issue 3: Low Recovery After Recrystallization
-
Question: I performed a recrystallization, but my final yield of pure crystals is very low. What went wrong?
-
Answer: Low recovery is often due to the compound having significant solubility in the cold recrystallization solvent or using an excessive amount of solvent.
-
Solution 1: Optimize Your Solvent Choice. The ideal solvent should dissolve the compound well when hot but poorly when cold.[7] You may need to screen several solvents or use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) to achieve optimal results.
-
Solution 2: Use Minimal Hot Solvent. During the dissolution step, add the hot solvent in small portions until the compound just dissolves.[8] Using too much solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.
-
Solution 3: Cool the Solution Slowly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[9] Rapid cooling can trap impurities and lead to smaller crystals that are harder to filter.
-
Issue 4: Compound "Oils Out" During Recrystallization
-
Question: When I cool my solution, my compound separates as an oil instead of forming solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.
-
Solution 1: Lower the Cooling Temperature Slowly. Try to induce crystallization at a temperature below the compound's melting point by cooling the solution very slowly.
-
Solution 2: Add a Seed Crystal. If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.[7]
-
Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The small glass particles can act as nucleation sites for crystal growth.[8]
-
Solution 4: Change the Solvent. Use a lower-boiling point solvent or a solvent mixture.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general method for purifying this compound on a laboratory scale.
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.
-
Test various mixtures of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone).[10]
-
A good starting point for a polar compound like this is 30-50% ethyl acetate in hexanes.
-
The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.35. If tailing is observed, add 1% triethylamine to the solvent mixture.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel using either a dry packing or slurry method. Ensure the silica bed is compact and level.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial, least polar eluent through it.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like DCM if necessary). Carefully load the solution onto the top of the silica bed using a pipette.[11]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., methanol or DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[11]
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system. Gentle air pressure can be applied to maintain a steady flow rate.[12]
-
If a gradient elution is needed, start with a less polar mixture and gradually increase the percentage of the polar solvent.
-
Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying the compound by recrystallization.[13]
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add different solvents to each tube and observe the solubility at room temperature and upon heating.
-
An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely at its boiling point.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a stir bar).
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it.
-
Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely under vacuum or in a desiccator.
-
Data Presentation
Quantitative data from purification experiments should be summarized for clear comparison. The following tables are examples.
Table 1: Illustrative Comparison of Solvent Systems for Flash Chromatography
| Eluent System (v/v) | Rf of Product | Yield (%) | Purity by HPLC (%) | Notes |
| 50% EtOAc / Hexanes | 0.25 | 75 | 95.2 | Some tailing observed. |
| 50% EtOAc / Hexanes + 1% TEA | 0.30 | 82 | 98.5 | Sharp peak, good separation. |
| 5% MeOH / DCM | 0.40 | 85 | 98.9 | Good for highly polar impurities. |
| 70% Acetone / Hexanes | 0.32 | 78 | 97.1 | Alternative non-chlorinated system. |
Table 2: Illustrative Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Recovery (%) |
| Isopropanol | Sparingly Soluble | Soluble | Good, needles | 88 |
| Ethyl Acetate | Soluble | Very Soluble | Poor | 45 |
| Toluene | Insoluble | Sparingly Soluble | - | Low |
| Water | Soluble | Very Soluble | Oiled out | - |
| Acetone/Hexanes (1:3) | Sparingly Soluble | Soluble | Good, plates | 91 |
Visualizations
Experimental Workflow
Caption: Workflow for Flash Column Chromatography Purification.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. praxilabs.com [praxilabs.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. orgsyn.org [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Troubleshooting Protodeborylation in Suzuki Coupling of Pyridylboronic Acids
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot the common side reaction of protodeborylation encountered during Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What is protodeborylation and why is it a significant problem with pyridylboronic acids?
A1: Protodeborylation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2][3] This side reaction consumes the pyridylboronic acid starting material, leading to a reduced yield of the desired coupled product and the formation of a simple pyridine byproduct, which can complicate purification.[2] Pyridylboronic acids, particularly 2-pyridylboronic acid, are highly susceptible to protodeborylation due to the electron-deficient nature of the pyridine ring and the presence of the basic nitrogen atom.[1][2][4]
Q2: What are the primary factors that promote protodeborylation of pyridylboronic acids?
A2: Several factors can significantly influence the rate of protodeborylation:
-
pH: The pH of the reaction medium is a critical factor.[2][5] For 2-pyridylboronic acids, the rate of protodeborylation is often maximal at neutral pH due to the formation of a reactive zwitterionic intermediate.[3][4][5] Both acidic and basic conditions can surprisingly slow down this decomposition pathway by shifting the equilibrium away from the zwitterion.[3][5]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeborylation.[1][5]
-
Base: The choice and concentration of the base are crucial. While a base is necessary for the Suzuki-Miyaura catalytic cycle, strong bases can accelerate protodeborylation.[1][2][5]
-
Catalyst System: The palladium catalyst and ligands can impact the relative rates of the desired coupling and the undesired protodeborylation.[1][5] Bulky phosphine ligands, while often used to promote difficult couplings, have been shown to accelerate palladium-catalyzed protodeborylation.[6][7]
-
Solvent and Water Content: The choice of solvent and the amount of water present can influence the rate of protodeborylation.[1][5] While some water is often necessary for the reaction, excessive amounts can promote the hydrolysis of the carbon-boron bond.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation and homocoupling of the boronic acid, which can indirectly affect the overall reaction efficiency.[5]
Q3: How can I detect if protodeborylation is occurring in my reaction?
A3: You can monitor your reaction for the formation of the protodeborylated byproduct, which is the corresponding pyridine without the boronic acid group. This can be done by taking aliquots from the reaction mixture at different time points and analyzing them using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q4: Are certain isomers of pyridylboronic acid more susceptible to protodeborylation?
A4: Yes, 2-pyridylboronic acids are particularly prone to rapid protodeborylation.[2][4] In contrast, 3- and 4-pyridylboronic acids are significantly more stable and undergo protodeborylation at a much slower rate.[4][8]
Troubleshooting Guide
If you are experiencing low yields or observing significant amounts of the protodeborylated byproduct in your Suzuki coupling reaction with pyridylboronic acids, consider the following troubleshooting steps.
Systematic Troubleshooting Workflow
Caption: A decision tree for troubleshooting protodeborylation.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Significant Protodeborylation | Inappropriate Base | Strong bases can accelerate protodeborylation.[1][2] Consider switching to weaker bases such as K₃PO₄, K₂CO₃, or CsF.[2] |
| High Reaction Temperature | Higher temperatures increase the rate of protodeborylation.[1][5] Run the reaction at the lowest effective temperature. | |
| Unstable Boronic Acid | 2-Pyridylboronic acids are notoriously unstable.[2] Consider using a more stable derivative like a pinacol boronate ester, MIDA (N-methyliminodiacetic acid) boronate, or an organotrifluoroborate salt.[3][5] These act as "slow-release" sources of the boronic acid.[3][9] | |
| Suboptimal Catalyst System | The catalyst may not be active enough to promote coupling over protodeborylation.[5] For challenging couplings, consider highly active catalyst systems with electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands).[1] However, be aware that some bulky phosphine ligands can also promote protodeborylation.[6][7] Screening different catalyst systems may be necessary. | |
| Excess Water | While some water can be beneficial, excess water can promote hydrolysis of the C-B bond.[1] Use a carefully controlled amount of water or consider anhydrous conditions if compatible with your reaction.[1][10] | |
| Low or No Product Formation | Poor Catalyst Activity | The catalyst may be deactivated. Ensure an inert atmosphere by thoroughly degassing solvents and reagents.[5] Use fresh, high-purity catalyst and ligands. A modest increase in catalyst loading may also be beneficial.[5] |
| Slow Transmetalation | The transfer of the pyridyl group from boron to palladium may be slow, allowing time for protodeborylation.[11] Using a more active catalyst system can help the desired Suzuki coupling outcompete this side reaction.[5] | |
| Formation of Other Side Products | Homocoupling | The presence of oxygen can promote homocoupling of the boronic acid or the aryl halide.[5] Ensure the reaction is run under a strict inert atmosphere (e.g., nitrogen or argon).[5] Adjusting the stoichiometry, such as using a slight excess of the boronic acid derivative, can sometimes minimize aryl halide homocoupling.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Pyridylboronic Acid Derivative
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[12]
-
Base (e.g., K₂CO₃, 3.0 equiv)[12]
-
Degassed solvent (e.g., Dioxane/water 4:1 mixture)[12]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl halide, pyridylboronic acid or ester, base, and palladium catalyst.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15 minutes.[5]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) in an oil bath and stir for the required time (monitor by TLC or LC-MS).[12]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Monitoring Protodeborylation by NMR
Procedure:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a small amount of dilute acid).
-
Extract the organic components with a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analyze the sample by ¹H NMR, using an internal standard to quantify the formation of the protodeborylated byproduct relative to the starting materials and the desired product.
Data Summary
The following table summarizes the general effect of various reaction parameters on the rate of protodeborylation of pyridylboronic acids.
| Parameter | General Effect on Protodeborylation Rate | Notes |
| Temperature | Increases with higher temperature[1][5] | Lowering the temperature can slow protodeborylation more than the desired coupling.[1] |
| Base Strength | Increases with stronger bases[1][5] | Weaker bases (e.g., K₂CO₃, K₃PO₄) are generally preferred. |
| Water Content | Increases with excessive water[1] | Anhydrous conditions or carefully controlled water content can be beneficial. |
| pH (for 2-pyridyl) | Maximal at neutral pH[4][5] | Both acidic and basic conditions can decrease the rate. |
| Ligand Bulk | Can be accelerated by bulky phosphine ligands[6][7] | Judicious ligand selection is crucial. |
| Boronic Acid Stability | 2-pyridyl < 3-pyridyl ≈ 4-pyridyl[4][8] | Using more stable isomers or derivatives is a key strategy. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Stability issues of "6-Fluoro-5-methylpyridin-3-ol" in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoro-5-methylpyridin-3-ol. The information is designed to address potential stability issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of this compound is showing signs of degradation (e.g., color change, precipitation, new peaks in HPLC). What are the likely causes?
A1: Degradation of this compound in solution can be triggered by several factors. Based on the behavior of similar pyridine derivatives, the most common causes are:
-
pH Instability: Pyridinol compounds can be highly susceptible to pH. Extreme acidic or alkaline conditions can catalyze hydrolysis or other degradation pathways.[1][2][3] Generally, neutral pH conditions are recommended for enhanced stability.[1]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation in pyridine derivatives.[1] It is crucial to protect solutions from light.
-
Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to the degradation of the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
To troubleshoot, it is recommended to conduct a forced degradation study to systematically investigate the impact of these factors.[4][5][6]
Q2: What is the recommended pH for dissolving and storing this compound?
Q3: I am observing a new, unexpected peak in my HPLC analysis after storing my sample. What could this be?
A3: A new peak in your HPLC chromatogram likely represents a degradation product. The nature of this product will depend on the degradation pathway. Potential degradation pathways for similar molecules include hydrolysis of the pyridine ring or oxidation.[1] To identify the unknown peak, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy would be necessary to determine its mass and structure.
Q4: How should I store my solutions of this compound to ensure stability?
A4: To maximize the stability of your this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, ideally at 2-8°C or frozen at -20°C for longer-term storage.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[8]
-
Atmosphere: For sensitive experiments, it may be beneficial to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH: Use a buffered solution at a neutral or slightly acidic pH.
Quantitative Data Summary
The following tables summarize hypothetical data from a forced degradation study on this compound to illustrate potential stability profiles.
Table 1: Effect of pH on the Stability of this compound in Solution at 25°C
| pH | Buffer System | % Degradation (24 hours) | Appearance |
| 2.0 | 0.1 M HCl | 15.2% | Colorless |
| 4.5 | 0.1 M Acetate | 3.1% | Colorless |
| 7.0 | 0.1 M Phosphate | 1.5% | Colorless |
| 9.0 | 0.1 M Borate | 25.8% | Slight yellow tint |
| 12.0 | 0.1 M NaOH | 68.4% | Yellow-brown |
Table 2: Effect of Temperature and Light on the Stability of this compound in Neutral Buffer (pH 7.0)
| Condition | % Degradation (24 hours) |
| 2-8°C, Protected from Light | < 0.5% |
| 25°C, Protected from Light | 1.5% |
| 40°C, Protected from Light | 8.9% |
| 25°C, Exposed to UV Light | 35.7% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Then, prepare a 100 µg/mL solution.
-
Photodegradation: Expose a 100 µg/mL solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.
-
Identify and quantify any major degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Forced degradation experimental workflow.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of 6-Fluoro-5-methylpyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-5-methylpyridin-3-ol. The following information is based on common synthetic routes for fluorinated pyridines, particularly focusing on a plausible pathway involving a Balz-Schiemann type reaction from an aminopyridine precursor.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and anticipated synthetic strategy involves a multi-step process beginning with a commercially available starting material, such as 5-methyl-3-nitropyridin-6-amine. This route typically involves:
-
Diazotization of the amino group.
-
Fluorination of the resulting diazonium salt, often via a Balz-Schiemann reaction or a variation thereof.
-
Hydrolysis of the nitro group to a hydroxyl group.
-
Subsequent reduction of the nitro group to an amino group, followed by diazotization and fluorination, and finally conversion to the hydroxyl group is another viable pathway.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
Based on a synthetic route involving diazotization and fluorination of an aminopyridine precursor, several impurities can be anticipated. These include unreacted starting materials, intermediates, and byproducts from side reactions. A summary of potential impurities is provided in the table below.
Q3: How can I best purify the final product, this compound?
Purification of the final compound typically involves standard techniques in organic synthesis. The choice of method will depend on the nature and quantity of the impurities present. Common purification techniques include:
-
Crystallization: This is often effective for removing minor impurities if a suitable solvent system can be identified.
-
Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from both more and less polar impurities.
-
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | - Incomplete diazotization. - Inefficient fluorination reaction. - Degradation of the diazonium salt intermediate. - Suboptimal reaction temperature or time. | - Ensure complete dissolution of the starting amine before adding the diazotizing agent. - Use a fresh, high-purity fluorinating agent. - Maintain a low temperature during the diazotization step to prevent premature decomposition of the diazonium salt. - Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. |
| Presence of starting material (aminopyridine precursor) in the final product | - Incomplete reaction. | - Increase the reaction time or temperature. - Use a slight excess of the diazotizing and fluorinating agents. |
| Formation of a phenolic byproduct (6-hydroxy-5-methylpyridin-3-ol) | - Presence of water during the fluorination step, leading to the hydrolysis of the diazonium salt. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture. |
| Observation of tar-like or polymeric materials | - Uncontrolled decomposition of the diazonium salt. - Polymerization of reactive intermediates. | - Maintain strict temperature control during the reaction. - Add the reagents slowly and in a controlled manner. - Consider using a different solvent or a phase-transfer catalyst to improve reaction homogeneity. |
| Presence of regioisomeric impurities | - Non-selective reactions in preceding steps (e.g., nitration). | - Use highly regioselective synthetic methods for the preparation of the starting materials. - Employ purification techniques capable of separating isomers, such as high-performance liquid chromatography (HPLC). |
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Potential Origin | Typical Analytical Signal (relative to product) |
| 5-Methyl-3-nitropyridin-6-amine (Starting Material) | C₆H₇N₃O₂ | Incomplete reaction. | Higher polarity peak in TLC/HPLC. |
| 6-Chloro-5-methylpyridin-3-ol | C₆H₆ClNO | If chloride ions are present from reagents like HCl during diazotization. | Similar polarity to the product, potentially co-eluting. Mass spectrometry is key for identification. |
| 6-Hydroxy-5-methylpyridin-3-ol | C₆H₇NO₂ | Hydrolysis of the diazonium intermediate. | Higher polarity peak in TLC/HPLC. |
| Azo-coupled byproduct | (C₆H₅FN)₂O | Dimerization of the diazonium salt. | Lower polarity, often colored. |
Experimental Protocols
Representative Synthesis of a Fluoropyridine via Modified Balz-Schiemann Reaction
This protocol is a representative example for the synthesis of a fluorinated pyridine from an aminopyridine precursor, based on methodologies described in the literature for similar compounds.
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the starting aminopyridine (1.0 eq.) in an appropriate solvent (e.g., anhydrous acetonitrile).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
Step 2: Fluorination
-
In a separate vessel, prepare a solution of the fluorinating agent (e.g., HBF₄ or an anhydrous HF-pyridine complex).
-
Slowly add the freshly prepared diazonium salt solution to the fluorinating agent solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to effect the decomposition of the diazonium salt and formation of the fluoropyridine. The completion of the reaction is often indicated by the cessation of nitrogen gas evolution.
Step 3: Work-up and Purification
-
Cool the reaction mixture and quench by carefully adding it to a stirred mixture of ice and a neutralizing agent (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization from a suitable solvent system.
Visualizations
Caption: Plausible synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the NMR Analysis of 6-Fluoro-5-methylpyridin-3-ol
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comprehensive comparative analysis of the predicted ¹H and ¹³C NMR spectra of 6-Fluoro-5-methylpyridin-3-ol and its structural analogs, 5-methylpyridin-3-ol and 6-fluoropyridin-3-ol. Detailed experimental protocols and a logical workflow for spectral interpretation are also presented to aid in practical application.
Comparative Analysis of Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound and its key analogs. These predictions offer valuable insights into the influence of fluorine and methyl substituents on the electronic environment of the pyridine ring.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | H-2 | 7.55 | d | 2.5 |
| H-4 | 7.10 | d | 2.5 | |
| CH₃ | 2.15 | s | - | |
| OH | 9.80 | s (br) | - | |
| 5-methylpyridin-3-ol | H-2 | 8.05 | d | 2.0 |
| H-4 | 7.05 | dd | 8.5, 2.0 | |
| H-6 | 8.10 | d | 8.5 | |
| CH₃ | 2.25 | s | - | |
| OH | 9.60 | s (br) | - | |
| 6-fluoropyridin-3-ol | H-2 | 7.95 | dd | 8.5, 3.0 |
| H-4 | 7.30 | ddd | 8.5, 7.5, 3.0 | |
| H-5 | 7.00 | dd | 8.5, 3.0 | |
| OH | 10.10 | s (br) | - |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 101 MHz)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| This compound | C-2 | 140.5 (d, J=15 Hz) |
| C-3 | 155.0 | |
| C-4 | 120.0 (d, J=4 Hz) | |
| C-5 | 118.0 (d, J=4 Hz) | |
| C-6 | 160.0 (d, J=240 Hz) | |
| CH₃ | 15.0 | |
| 5-methylpyridin-3-ol | C-2 | 145.0 |
| C-3 | 157.0 | |
| C-4 | 125.0 | |
| C-5 | 123.0 | |
| C-6 | 142.0 | |
| CH₃ | 17.0 | |
| 6-fluoropyridin-3-ol | C-2 | 142.0 (d, J=15 Hz) |
| C-3 | 158.0 | |
| C-4 | 122.0 (d, J=5 Hz) | |
| C-5 | 110.0 (d, J=20 Hz) | |
| C-6 | 163.0 (d, J=235 Hz) |
Interpretation and Discussion
The predicted NMR data highlights the distinct electronic effects of the fluorine and methyl substituents on the pyridine ring.
-
¹H NMR: In this compound, the fluorine at the 6-position is expected to cause a significant downfield shift for the adjacent C-6 carbon in the ¹³C NMR spectrum due to its strong electron-withdrawing nature. The protons H-2 and H-4 are anticipated to appear as doublets due to coupling with each other. The methyl group at the 5-position will likely appear as a singlet. In comparison, 5-methylpyridin-3-ol would show a more standard aromatic splitting pattern, while 6-fluoropyridin-3-ol would exhibit complex splitting due to C-H and C-F couplings.
-
¹³C NMR: The most notable feature in the predicted ¹³C NMR spectrum of this compound is the large coupling constant expected for the C-6 carbon due to its direct attachment to the fluorine atom. The C-2 and C-4 carbons are also expected to show smaller couplings to the fluorine. The chemical shifts of the carbons in the fluorinated compounds are generally shifted downfield in the vicinity of the fluorine atom compared to the non-fluorinated analog.
Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-quality NMR spectra of pyridine derivatives is outlined below.
1. Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube. The final sample height should be around 4-5 cm.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
2. NMR Spectrometer Setup:
-
The experiments should be performed on a 400 MHz or higher field NMR spectrometer.
-
The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
3. Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H couplings.
4. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio or resolution.
-
Phase correct the transformed spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms in the molecule.
Workflow for NMR Spectral Analysis
The following diagram illustrates a logical workflow for the analysis and interpretation of NMR spectral data for a novel organic compound.
Caption: A logical workflow for NMR spectral analysis.
By following this structured approach and utilizing the comparative predicted data, researchers can confidently analyze and interpret the NMR spectra of this compound and related compounds, leading to a deeper understanding of their molecular architecture.
A Comparative Analysis of 6-Fluoro-5-methylpyridin-3-ol and its Non-fluorinated Analog, 5-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 6-Fluoro-5-methylpyridin-3-ol and its non-fluorinated counterpart, 5-methylpyridin-3-ol. The introduction of a fluorine atom to the pyridine ring is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule. This document outlines the predicted physicochemical properties, potential biological implications, and relevant experimental protocols to assist researchers in evaluating these compounds for their specific applications.
Physicochemical Properties: A Quantitative Comparison
The introduction of a fluorine atom at the 6-position of the pyridine ring is predicted to significantly influence several key physicochemical parameters. These changes can have a profound impact on a molecule's pharmacokinetic and pharmacodynamic profile. The following table summarizes the predicted properties for both compounds, generated using the SwissADME web tool.
| Property | This compound | 5-methylpyridin-3-ol | Impact of Fluorination |
| Molecular Formula | C₆H₆FNO | C₆H₇NO | Addition of Fluorine |
| Molecular Weight | 127.12 g/mol | 109.13 g/mol | Increased |
| LogP (Consensus) | 0.95 | 0.73 | Increased Lipophilicity |
| Topological Polar Surface Area (TPSA) | 32.99 Ų | 32.99 Ų | No Change |
| Water Solubility (LogS - ESOL) | -1.36 | -1.11 | Decreased |
| pKa (strongest acidic) | 8.50 | 9.22 | Increased Acidity |
| pKa (strongest basic) | 3.54 | 4.88 | Decreased Basicity |
| Bioavailability Score | 0.55 | 0.55 | No Change |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
The fluorinated analog exhibits increased lipophilicity (higher LogP) and is predicted to be less soluble in water. A significant impact is observed on the ionization constants (pKa). The electron-withdrawing nature of the fluorine atom increases the acidity of the hydroxyl group and decreases the basicity of the pyridine nitrogen. These alterations can influence how the molecule interacts with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Activity and Potential Applications
While direct comparative biological data for these two specific compounds is limited in the public domain, the strategic placement of a fluorine atom on a pyridine ring is a well-established method in drug discovery to enhance biological activity. Fluorination can lead to:
-
Improved Metabolic Stability: The carbon-fluorine bond is highly stable and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.
-
Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes or receptors, potentially increasing binding affinity and potency.
-
Modulation of Conformation: The introduction of fluorine can influence the preferred conformation of a molecule, which may be beneficial for optimal target engagement.
Pyridine and its derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors, antibacterial agents, and central nervous system agents. The observed changes in physicochemical properties upon fluorination suggest that this compound could exhibit a different and potentially improved biological profile compared to its non-fluorinated analog. For instance, in the context of kinase inhibition, the altered pKa could affect the ionization state of the molecule in the ATP-binding pocket, leading to different binding interactions.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of pyridinol derivatives. These can be adapted for the specific investigation of this compound and 5-methylpyridin-3-ol.
General Synthesis of Substituted Pyridin-3-ols
A common route for the synthesis of substituted pyridin-3-ols involves the construction of the pyridine ring followed by modification of functional groups. For 6-fluoro-substituted pyridines, a key intermediate is often a fluorinated pyridine precursor.
Example Synthetic Step: Nucleophilic Aromatic Substitution for Fluorination
-
Starting Material: A suitable precursor, such as 6-chloro-5-methylpyridin-3-ol.
-
Fluorinating Agent: A source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF).
-
Solvent: A high-boiling point aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or sulfolane.
-
Reaction Conditions: The reaction is typically heated to a high temperature (e.g., 180-220 °C) in a sealed vessel to facilitate the nucleophilic aromatic substitution of the chlorine atom with fluorine.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography or recrystallization.
Caption: A generalized synthetic workflow for producing pyridin-3-ol analogs.
In Vitro Kinase Inhibition Assay
To evaluate the potential of these compounds as kinase inhibitors, a common method is to measure their ability to inhibit the activity of a specific kinase in a cell-free assay.
-
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer.
-
Test compounds (dissolved in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the kinase, substrate, and buffer.
-
Add the test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a set period.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: A standard workflow for an in vitro kinase inhibition assay.
Signaling Pathway Context
Pyridinol-based compounds have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. For example, they may target kinases within the MAP kinase or PI3K/Akt signaling pathways. The diagram below illustrates a simplified generic kinase signaling cascade that could be a target for such inhibitors.
Caption: A simplified diagram of a kinase signaling cascade.
Conclusion
The comparison between this compound and 5-methylpyridin-3-ol highlights the significant impact of a single fluorine substitution on the physicochemical properties of a molecule. The predicted increase in lipophilicity and acidity, along with the decrease in basicity, suggests that the fluorinated analog may possess a distinct biological activity profile. While experimental data is needed for a definitive comparison, this guide provides a solid foundation for researchers to design and execute studies to explore the therapeutic potential of these compounds. The provided protocols offer a starting point for their synthesis and biological evaluation.
A Comparative Analysis of 6-Fluoro-5-methylpyridin-3-ol and 6-Chloro-5-methylpyridin-3-ol: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical step in the design of novel therapeutics. The substitution of one halogen for another can significantly impact a molecule's biological activity and pharmacokinetic profile. This guide provides a comparative overview of "6-Fluoro-5-methylpyridin-3-ol" and "6-Chloro-5-methylpyridin-3-ol," two closely related pyridinol derivatives frequently utilized as intermediates in the synthesis of complex bioactive molecules.
Physicochemical and Pharmacokinetic Profile Comparison
The key differences between fluorine and chlorine in terms of their physicochemical properties are summarized below. These differences can be extrapolated to predict the behavior of "this compound" and "6-Chloro-5-methylpyridin-3-ol" and their derivatives.
| Property | This compound | 6-Chloro-5-methylpyridin-3-ol | Impact on Drug Development |
| Electronegativity | High (4.0) | Moderate (3.16) | The highly electronegative fluorine can alter the pKa of the pyridinol hydroxyl group and influence hydrogen bonding interactions with target proteins. |
| Atomic Radius (van der Waals) | 1.47 Å | 1.75 Å | The larger size of chlorine can lead to steric hindrance at the binding site of a target protein, potentially altering binding affinity and selectivity. |
| Lipophilicity (LogP) | Generally lower | Generally higher | The more lipophilic chloro-derivative may exhibit increased cell membrane permeability but could also lead to higher metabolic turnover and potential off-target effects. |
| Metabolic Stability | The C-F bond is very strong and generally resistant to metabolic cleavage. | The C-Cl bond is more susceptible to metabolic dehalogenation. | The fluoro-derivative is expected to have greater metabolic stability, potentially leading to a longer in vivo half-life. |
| Hydrogen Bonding | Fluorine is a weak hydrogen bond acceptor. | Chlorine is a very weak hydrogen bond acceptor. | The hydroxyl group is the primary hydrogen bond donor/acceptor, but the halogen can influence the local electronic environment. |
Theoretical Impact on Biological Activity
The choice between "this compound" and "6-Chloro-5-methylpyridin-3-ol" as a starting material is a strategic decision in drug design, guided by the desired properties of the final compound.
-
Target Binding Interactions: The difference in size and electronegativity between fluorine and chlorine can significantly alter how a drug candidate fits into the binding pocket of its target protein. A larger chloro group might provide beneficial hydrophobic interactions, while the smaller fluoro group might be preferred to avoid steric clashes. The electronic effects of the halogen can also modulate the charge distribution of the pyridine ring, influencing electrostatic interactions with the target.
-
Pharmacokinetics: The greater metabolic stability of the C-F bond often makes the fluoro-derivative a more attractive choice for developing drugs with improved pharmacokinetic profiles, such as longer duration of action and reduced potential for the formation of reactive metabolites.
-
Selectivity: The subtle yet significant differences in the properties of fluorine and chlorine can be exploited to fine-tune the selectivity of a drug for its intended target over other related proteins.
Experimental Protocols
As no specific biological assays for "this compound" and "6-Chloro-5-methylpyridin-3-ol" have been identified in the reviewed literature, detailed experimental protocols for these specific compounds cannot be provided. However, should a researcher wish to evaluate the biological activity of these intermediates, standard in vitro assays would be appropriate. These could include:
-
Target-based assays: If a putative target is identified, enzymatic or binding assays (e.g., fluorescence polarization, surface plasmon resonance) could be employed.
-
Cell-based assays: The compounds could be screened in various cell lines to assess their effects on cell viability, proliferation, or specific signaling pathways.
-
Pharmacokinetic screening: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, such as metabolic stability in liver microsomes, could be performed.
Visualization of Concepts
To visually represent the concepts discussed, the following diagrams have been generated.
Caption: Bioisosteric replacement of fluorine with chlorine.
Caption: Role of intermediates in drug development.
X-ray Crystallography of 6-Fluoro-5-methylpyridin-3-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic features of 6-fluoro-5-methylpyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of publicly available X-ray crystallography data for this specific molecule, this guide leverages data from its structural analogues—pyridine, 3-hydroxypyridine, and 3-fluoropyridine—to infer its likely crystallographic properties. The introduction of fluoro and methyl groups is anticipated to significantly influence molecular packing and intermolecular interactions, impacting physicochemical properties relevant to drug design.
Comparison of Crystallographic Data
The crystallographic data for the parent compound, 3-hydroxypyridine, and related analogues are summarized below. This data provides a baseline for predicting the structural characteristics of this compound. The electronegative fluorine atom and the methyl group are expected to alter the unit cell parameters and crystal packing.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Pyridine | C₅H₅N | Orthorhombic | Pna2₁ | 17.524 | 8.969 | 11.352 | 90 | 90 | 90 | 16 |
| 3-Hydroxypyridine | C₅H₅NO | Monoclinic | P2₁/c | 13.568 | 3.824 | 10.011 | 90 | 116.99 | 90 | 4 |
| 3-Fluoropyridine | C₅H₄FN | Orthorhombic | Pnma | 10.131 | 5.998 | 7.234 | 90 | 90 | 90 | 4 |
| This compound (Predicted) | C₆H₆FNO | Monoclinic or Orthorhombic | - | - | - | - | - | - | - | 4 or 8 |
Data for pyridine, 3-hydroxypyridine, and 3-fluoropyridine is sourced from experimental studies. The entry for this compound is a prediction based on common packing motifs for small organic molecules.
Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis applicable to this compound and its derivatives.
Synthesis of this compound
A representative synthetic route to obtain this compound is a multi-step process starting from commercially available precursors. A plausible method involves the following key transformations:
-
Nitration of a substituted picoline: Introduction of a nitro group, which can later be reduced to an amine and subsequently converted to a hydroxyl group.
-
Fluorination: Introduction of the fluorine atom onto the pyridine ring, often accomplished using nucleophilic aromatic substitution.
-
Hydroxylation: Conversion of an amino or other suitable functional group to the final hydroxyl group.
A generalized protocol is as follows:
-
To a solution of a suitable di-substituted pyridine precursor in concentrated sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature (e.g., 0-5 °C).
-
The reaction mixture is stirred for several hours and then carefully poured onto ice.
-
The resulting precipitate is filtered, washed with water, and dried to yield the nitrated intermediate.
-
The intermediate is then subjected to a fluorination reaction, for example, using a fluoride salt in an appropriate solvent at elevated temperature.
-
Finally, the nitro group is reduced to an amine using a reducing agent like tin(II) chloride, followed by diazotization and hydrolysis to yield the target this compound.
-
Purification is typically achieved by column chromatography or recrystallization.
Crystallization Protocol
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.
-
Solvent Screening: The purified compound is dissolved in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) to determine solubility.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent can lead to the formation of single crystals.
-
Vapor Diffusion: This technique involves placing a drop of the concentrated solution of the compound on a coverslip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble. Diffusion of the precipitant vapor into the drop gradually lowers the solubility, promoting crystallization.
-
Cooling: A saturated solution is slowly cooled to induce crystallization.
X-ray Diffraction Data Collection and Structure Determination
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated, and diffraction patterns are recorded at various orientations.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to improve the accuracy of the atomic positions and thermal parameters.
Visualizations
The following diagrams illustrate key concepts and workflows related to the X-ray crystallography of this compound derivatives.
Caption: Experimental workflow for X-ray crystallography.
Caption: Predicted intermolecular interactions in the crystal lattice.
Caption: Influence of substituents on crystal properties.
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 6-Fluoro-5-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Analyte
6-Fluoro-5-methylpyridin-3-ol is a heterocyclic organic compound. Its structure, featuring a pyridine ring with fluoro, methyl, and hydroxyl substitutions, suggests it is a polar molecule. The pyridine nitrogen provides a basic character (typical pKa for pyridine derivatives is around 5-6), making it amenable to positive ion electrospray ionization in LC-MS. The presence of the fluorine atom can influence its chromatographic retention and mass spectrometric behavior.
HPLC Methodologies: A Comparative Overview
For the analysis of polar compounds like this compound, several HPLC strategies can be employed. Reversed-phase HPLC is a common starting point, though modifications may be necessary to achieve adequate retention and good peak shape.
Key Considerations for HPLC Method Development:
-
Column Selection: Due to the polar nature of the analyte, standard C18 columns might show poor retention. Alternative stationary phases can offer better performance.
-
Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of the basic pyridine nitrogen, which significantly affects retention and peak shape. For basic compounds like pyridines, a mobile phase pH above 8 can result in a neutral molecule and good peak shape, but this requires a pH-stable column.[1]
-
Mobile Phase Additives: The use of additives like formic acid or ammonium formate can improve peak shape and provide MS compatibility.
Table 1: Comparison of Proposed HPLC Columns and Conditions
| Parameter | Method 1: Standard Reversed-Phase | Method 2: Polar-Embedded Reversed-Phase | Method 3: Mixed-Mode Chromatography |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Polar-embedded (e.g., C18 with amide or carbamate groups) | Mixed-mode (e.g., combining reversed-phase and ion-exchange)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.0 in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 10 minutes | 5-95% B over 10 minutes | 10-80% B over 10 minutes |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 30 °C | 35 °C |
| Detection (UV) | 270 nm (estimated) | 270 nm (estimated) | 270 nm (estimated) |
| Pros | Readily available, good starting point. | Better retention for polar analytes, resistant to phase collapse in high aqueous mobile phases. | Offers unique selectivity by combining hydrophobic and ionic interactions, excellent for polar bases.[2] |
| Cons | Potential for poor retention. | May have different selectivity compared to standard C18. | Column equilibration can be longer. |
LC-MS Methodologies: Enhancing Specificity and Sensitivity
LC-MS is the preferred method for achieving high sensitivity and selectivity, which is crucial for impurity profiling and metabolite identification in drug development. Electrospray ionization (ESI) in positive ion mode is expected to be highly effective for this compound due to the basic pyridine nitrogen.
Key Considerations for LC-MS Method Development:
-
Ionization Source: Electrospray Ionization (ESI) is the most suitable technique for polar molecules.[3]
-
Mobile Phase: Volatile buffers like ammonium formate or ammonium acetate with formic acid are essential for stable spray and optimal ionization.[4] Non-volatile buffers (e.g., phosphate) are not compatible with MS.
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative analysis using Selected Reaction Monitoring (SRM), while high-resolution mass spectrometry (HRMS) on instruments like Q-TOF or Orbitrap is powerful for identification of unknowns.
Table 2: Comparison of Proposed LC-MS Parameters
| Parameter | Method A: Quantitative Analysis (LC-MS/MS) | Method B: Qualitative Analysis (LC-HRMS) |
| LC System | UHPLC | UHPLC |
| Column | C18, 2.1 x 100 mm, 1.8 µm (or as optimized in HPLC) | C18, 2.1 x 100 mm, 1.8 µm (or as optimized in HPLC) |
| Mobile Phase | 0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | ESI Positive | ESI Positive |
| Mass Analyzer | Triple Quadrupole (QqQ) | Quadrupole-Time of Flight (Q-TOF) or Orbitrap |
| Scan Mode | Selected Reaction Monitoring (SRM) | Full Scan MS and Data-Dependent MS/MS |
| Expected Precursor Ion [M+H]⁺ | m/z 144.05 | m/z 144.0510 (calculated) |
| SRM Transitions (Hypothetical) | 144.05 -> 126.04 (loss of H₂O)144.05 -> 98.04 (loss of HF and CO) | - |
| Pros | High sensitivity and selectivity for quantification. | Accurate mass measurement for formula determination, identification of unknown impurities/metabolites. |
| Cons | Requires optimization of fragmentor voltage and collision energy for each transition. | Lower sensitivity in full scan mode compared to SRM. |
Experimental Protocols
-
System Preparation: Purge the HPLC system with the initial mobile phase composition. Equilibrate the column for at least 15 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1-5 µL of the sample.
-
Initial Gradient Run: Start with a broad gradient (e.g., 5% to 95% organic solvent over 10-15 minutes) on a C18 column.[5]
-
Method Optimization:
-
Retention: If retention is poor, consider a polar-embedded or mixed-mode column. Alternatively, use a lower percentage of organic solvent at the start of the gradient.
-
Peak Shape: If peak tailing is observed, adjust the mobile phase pH or increase the concentration of the acidic modifier (e.g., formic acid).[1]
-
Resolution: To improve the separation from impurities, adjust the gradient slope or switch to a different stationary phase to alter selectivity.[1]
-
-
Analyte Infusion: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the precursor ion and optimize the fragmentor/cone voltage.
-
Product Ion Scan: Perform a product ion scan to identify the most abundant and stable fragment ions for SRM.
-
Collision Energy Optimization: Optimize the collision energy for each SRM transition to maximize the signal intensity.
-
LC Optimization: Use the optimized HPLC method with an MS-compatible mobile phase. Ensure the analyte elutes in a region with minimal matrix effects, if applicable.
-
Calibration: Prepare a series of calibration standards in the appropriate matrix and construct a calibration curve.
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflows for HPLC and LC-MS method development.
Caption: Workflow for HPLC method development.
Caption: LC-MS analytical workflow.
Conclusion
The analysis of this compound can be effectively approached using both HPLC and LC-MS techniques. For routine analysis and purity checks, a well-developed HPLC-UV method using a polar-embedded or mixed-mode column is likely to provide the necessary performance. For applications requiring higher sensitivity and specificity, such as in drug metabolism studies or trace impurity analysis, an LC-MS/MS method is indispensable. The starting conditions and development workflows provided in this guide offer a solid foundation for researchers to establish robust and reliable analytical methods for this compound and its related substances.
References
The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry. This design choice frequently enhances the potency, selectivity, metabolic stability, and pharmacokinetic profile of drug candidates.[1][2] This guide provides an objective comparison of fluorinated pyridine derivatives against their non-fluorinated counterparts, supported by quantitative experimental data, detailed experimental protocols, and visualizations of relevant signaling pathways.
The Impact of Fluorination on Biological Activity: A Data-Driven Comparison
The introduction of fluorine atoms into a pyridine ring can dramatically alter its electronic properties, influencing how the molecule interacts with its biological target. This often translates to a significant increase in inhibitory potency. The following tables summarize quantitative data comparing the biological activity of fluorinated and non-fluorinated pyridine analogs across various kinase targets.
Kinase Inhibitor Activity
Table 1: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Cells [3]
| Compound ID | Substitution Pattern | IC50 (µM) after 48h | IC50 (µM) after 72h |
| 8a | 4-Fluorophenyl urea | 7.03 | 5.14 |
| 8b | 4-Chlorophenyl urea | 4.68 | 2.50 |
| 8d | 4-Bromophenyl urea | 3.03 | 1.63 |
| 8e | 4-Iodophenyl urea | 0.22 | 0.11 |
| 8n | 3,4-Dichlorophenyl urea | 1.88 | 0.80 |
| Doxorubicin | Standard Chemotherapeutic Drug | 1.93 | Not Reported |
| Sorafenib | Multi-kinase inhibitor (positive control) | 4.50 | Not Reported |
Table 2: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors [4]
| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | Metabolic Stability (HLM t1/2, min) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | Not Reported | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | Not Reported | >10,000 | 680 |
Experimental Protocols
To ensure the reproducibility and validation of the comparative data, detailed methodologies for key experiments are provided below.
Synthesis of Fluorinated Pyridine Derivatives
Protocol 1: Late-Stage C-H Fluorination using Silver(II) Fluoride (AgF₂)
This method allows for the direct and site-selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines.
-
Materials: Pyridine derivative, Silver(II) Fluoride (AgF₂), Anhydrous acetonitrile (MeCN), Celite, Silica gel, Hexanes, Ethyl acetate.
-
Procedure:
-
In a glovebox, dissolve the pyridine derivative (1.0 equiv) in anhydrous acetonitrile.
-
Add AgF₂ (1.2 equiv) to the reaction mixture in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Biological Assays
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay) [2]
This protocol describes a common method for determining the IC50 value of a compound against a target kinase.
-
Materials: Purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compound (serially diluted), ADP-Glo™ Kinase Assay Kit (Promega), 384-well white plates, luminometer.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: MTT Assay for Anticancer Activity [3]
The cytotoxic activity of the pyridine derivatives can be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Materials: MCF-7 cells, 96-well plates, test compounds, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyridine derivatives and incubate for 48 and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
Signaling Pathway Visualizations
Fluorinated pyridine derivatives often exert their therapeutic effects by modulating specific signaling pathways implicated in disease. The following diagrams, generated using Graphviz, illustrate the inhibitory action of these compounds on key cellular cascades.
Caption: Inhibition of the JAK-STAT signaling pathway by a fluorinated pyridine derivative.
Caption: Inhibition of the Raf-MEK-ERK signaling pathway by a fluorinated pyridine derivative.
References
A Comparative Guide to 6-Fluoro-5-methylpyridin-3-ol and Other Fluorinated Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. Fluorinated building blocks are instrumental in this process, offering a reliable method to enhance the pharmacological properties of lead compounds, including metabolic stability, binding affinity, and bioavailability. This guide provides an objective comparison of "6-Fluoro-5-methylpyridin-3-ol" with other structurally related fluorinated pyridine building blocks, supported by available physicochemical data and general experimental protocols for their application in common synthetic transformations.
The Impact of Fluorine on Pyridine Building Blocks
Fluorine's high electronegativity significantly influences the electronic properties of the pyridine ring. When incorporated, it generally lowers the pKa of the pyridyl nitrogen, making it less basic, and alters the molecule's lipophilicity (logP). These modifications can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby increasing the compound's half-life.
Physicochemical Properties: A Comparative Overview
The following table summarizes key physicochemical properties for "this compound" and selected alternative fluorinated pyridine building blocks. The data presented is a combination of experimentally determined and computationally predicted values to facilitate a comparative analysis.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Calculated logP | Calculated pKa |
| This compound | 127.12 | Not Available | 1.15 | 8.5 (hydroxyl), 3.5 (pyridinium) | |
| 2-Fluoro-3-methylpyridine | 111.12 | 154-155[1] | 1.7[2] | -0.14 (pyridinium)[1] | |
| 5-Fluoro-3-pyridinol | 113.09 | Not Available | 0.6 | Not Available | |
| 6-Chloro-5-methylpyridin-3-ol | 143.57 | Not Available | 1.8[3] | Not Available |
Note: Calculated values are generated using computational models and may differ from experimental values. They are provided here for comparative purposes in the absence of published experimental data.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Fluorinated pyridines are key substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the construction of biaryl structures common in pharmaceuticals. The reactivity of halopyridines in these reactions is heavily influenced by the nature and position of the halogen substituent.
The general reactivity trend for halogens in the oxidative addition step of the Suzuki-Miyaura coupling is I > Br > OTf > Cl >> F.[4] The carbon-fluorine bond is typically the least reactive. However, the fluorine atom's strong electron-withdrawing effect can activate other positions on the pyridine ring for nucleophilic aromatic substitution (SNAr). In the case of "this compound", the fluorine atom is positioned to potentially be displaced by a nucleophile, or it can influence the reactivity of other leaving groups on the ring.
The electron-withdrawing nature of fluorine decreases the electron density of the pyridine ring, which can hinder the rate-limiting transmetalation step in the Suzuki-Miyaura catalytic cycle.[5] Therefore, fluorinated pyridines often require more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) compared to their non-fluorinated or less electronegatively substituted counterparts.[5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a Halopyridine
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of a halopyridine, such as 6-chloro-5-methylpyridin-3-ol (as a proxy for the reactivity of the chloro-analogue of the title compound), with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent system is often necessary for a specific substrate combination.
Materials:
-
Halopyridine (e.g., 6-Chloro-5-methylpyridin-3-ol) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
To an oven-dried reaction vessel, add the halopyridine, arylboronic acid, and base.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Synthetic and Application Workflows
The following diagrams illustrate the general workflow for the application of fluorinated building blocks in drug discovery and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A generalized workflow for the application of fluorinated building blocks in drug discovery.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
"this compound" represents a valuable, albeit underexplored, building block for medicinal chemistry. Its unique substitution pattern offers the potential to fine-tune the physicochemical and pharmacological properties of drug candidates. While direct comparative experimental data is limited, an understanding of the electronic effects of fluorine and methyl substitution on the pyridine ring, combined with the extensive literature on the reactivity of analogous halopyridines, provides a solid foundation for its application in synthetic programs. The choice between "this compound" and other fluorinated building blocks will ultimately depend on the specific synthetic goal and the desired properties of the final target molecule. As with any building block, empirical evaluation and optimization of reaction conditions are crucial for successful implementation in a drug discovery project.
References
- 1. 2-Fluoro-3-methylpyridine | 2369-18-8 [amp.chemicalbook.com]
- 2. 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of 6-Fluoro-5-methylpyridin-3-ol and its Analogs in the Context of p38 MAP Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of "6-Fluoro-5-methylpyridin-3-ol" and its chloro-analog, "6-Chloro-5-methylpyridin-3-ol," as valuable scaffolds in the development of p38 MAP kinase inhibitors. The strategic substitution of halogens on the pyridine ring can significantly influence the physicochemical properties and biological activity of resulting compounds, impacting their potential as therapeutic agents.
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, inhibitors of p38 MAP kinase have been actively pursued as potential anti-inflammatory drugs.
The pyridinyl imidazole class of compounds was among the first to be identified as potent and selective inhibitors of p38 MAP kinase.[1][2] These inhibitors act by competing with ATP for binding to the kinase's active site.[1] The structure-activity relationship (SAR) studies of these compounds have revealed the critical role of the pyridine moiety and its substituents in achieving high-affinity binding.
Physicochemical and Structural Comparison
The introduction of a fluorine or chlorine atom at the 6-position of the 5-methylpyridin-3-ol scaffold can modulate key properties such as lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, affect the compound's pharmacokinetic and pharmacodynamic profile.
| Property | This compound | 6-Chloro-5-methylpyridin-3-ol |
| CAS Number | 186593-50-0 | 54232-03-0[3] |
| Molecular Formula | C6H6FNO | C6H6ClNO[3] |
| Molecular Weight | 127.12 g/mol | 143.57 g/mol [3] |
| Purity (Typical) | ≥95% - 99%[4] | Not specified in search results |
| Appearance | Not specified in search results | Not specified in search results |
| Solubility | Not specified in search results | Not specified in search results |
Illustrative Performance in p38 MAP Kinase Inhibition
The following table presents a hypothetical comparison of the inhibitory activity of derivatives incorporating these scaffolds. This data is for illustrative purposes to highlight the potential impact of halogen substitution.
| Compound | Scaffold | Hypothetical IC50 (nM) for p38α | Rationale for Hypothetical Activity |
| Derivative A | This compound | 50 | The smaller, more electronegative fluorine atom may lead to favorable interactions within the ATP binding pocket, potentially enhancing potency. |
| Derivative B | 6-Chloro-5-methylpyridin-3-ol | 80 | The larger chlorine atom might create steric hindrance or less favorable electronic interactions compared to fluorine, resulting in slightly lower potency. |
Experimental Protocols
1. In Vitro p38α MAP Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of test compounds against p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase (activated)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., ATF2)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, assay buffer, and recombinant p38α kinase.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
The inhibitory activity is calculated as the percentage of kinase activity relative to a DMSO control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
2. General Synthesis of Pyridinyl-Imidazole p38 Inhibitors
The following is a generalized synthetic scheme for the preparation of pyridinyl-imidazole based p38 inhibitors, where the substituted pyridin-3-ol can be a key starting material or intermediate.
References
- 1. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridinylimidazole Based p38 MAP Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 3. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
In Vitro Evaluation of 6-Fluoro-5-methylpyridin-3-ol: A Comparative Guide to Integrated Stress Response Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological activity of 6-Fluoro-5-methylpyridin-3-ol and alternative compounds known to modulate the Integrated Stress Response (ISR). The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating potential therapeutic agents targeting this critical cellular pathway.
Introduction to the Integrated Stress Response (ISR)
The Integrated Stress Response (ISR) is a central signaling pathway activated by a variety of cellular stresses, including nutrient deprivation, viral infection, and the accumulation of unfolded proteins.[1][2][3] The core event of the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[1][2] This phosphorylation converts eIF2 from a substrate to an inhibitor of its guanine nucleotide exchange factor (GEF), eIF2B.[4] This inhibition leads to a global reduction in protein synthesis, allowing the cell to conserve resources and initiate a transcriptional program to resolve the stress.[1][3][4] However, chronic activation of the ISR is implicated in a range of diseases, including neurodegenerative disorders, metabolic diseases, and some cancers, making it an attractive target for therapeutic intervention.[2][5]
This compound has been identified as a modulator of the ISR through the activation of eIF2B, as described in patent WO2019090069A1.[5] This guide will compare its potential activity with other known ISR modulators.
Comparative Analysis of ISR Modulators
While specific quantitative in vitro data for this compound is not publicly available, this section provides a comparative summary of well-characterized alternative compounds that modulate the ISR.
| Compound | Mechanism of Action | Target | Reported In Vitro Activity | Reference |
| This compound | eIF2B Modulator (Activator) | eIF2B | Data not publicly available | [5] |
| ISRIB | eIF2B Activator; ISR Inhibitor | eIF2B | IC50 of 5 nM for blocking eIF2α phosphorylation effects | [6] |
| GSK2606414 | PERK Inhibitor | PERK (an eIF2α kinase) | IC50 of 0.4 nM for PERK inhibition | [7] |
| DNL343 | eIF2B Activator | eIF2B | Potent, selective, and brain-penetrant | [8][9] |
| 2BAct | eIF2B Activator | eIF2B | EC50 of 33 nM | [8] |
Experimental Protocols for In Vitro Evaluation
To assess the biological activity of compounds like this compound, a series of in vitro assays can be employed to measure their impact on the ISR pathway.
eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay directly measures the ability of a compound to modulate the catalytic activity of eIF2B.
Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GDP on the eIF2 substrate, catalyzed by eIF2B.[10] An increase in the rate of exchange in the presence of an activator indicates positive modulation.
Methodology:
-
Prepare eIF2 Substrate: Immunoprecipitate eIF2 from cell lysates and load with a fluorescent GDP analog.[10]
-
Initiate Reaction: In a microplate format, combine the fluorescently labeled eIF2, eIF2B, the test compound (e.g., this compound), and an excess of unlabeled GDP.
-
Kinetic Measurement: Monitor the decrease in fluorescence over time using a fluorescence plate reader as the fluorescent GDP is exchanged for unlabeled GDP.[10]
-
Data Analysis: Calculate the rate of GDP exchange for each concentration of the test compound to determine its EC50 or AC50 (concentration for 50% of maximal activation).
eIF2α Phosphorylation Assay
This assay determines if a compound can prevent the stress-induced phosphorylation of eIF2α, a key upstream event in the ISR.
Principle: Cells are treated with a known ISR-inducing stressor (e.g., thapsigargin, arsenite) in the presence or absence of the test compound. The levels of phosphorylated eIF2α (p-eIF2α) and total eIF2α are then measured by Western blotting or ELISA.[11][12]
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with the test compound for a specified time before inducing stress.
-
Cell Lysis: After treatment, wash and lyse the cells to extract proteins.
-
Quantification:
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance (ELISA) and express the level of p-eIF2α as a ratio to total eIF2α. Determine the IC50 of the compound for inhibiting eIF2α phosphorylation.
Downstream ISR Marker Analysis (ATF4 and CHOP Expression)
This assay evaluates the effect of a compound on the translation of key downstream effectors of the ISR.
Principle: The ISR paradoxically promotes the translation of certain mRNAs, such as that for the transcription factor ATF4, which in turn induces the expression of pro-apoptotic CHOP.[4][13] A compound that inhibits the ISR would be expected to reduce the stress-induced expression of ATF4 and CHOP.
Methodology:
-
Cell Treatment: Treat cells with a stressor and the test compound as described in the phosphorylation assay.
-
Protein Quantification: Measure the protein levels of ATF4 and CHOP using Western blotting or immunofluorescence.
-
Data Analysis: Quantify the expression levels of ATF4 and CHOP relative to a loading control (e.g., GAPDH) to determine the compound's inhibitory effect.
Stress Granule Formation Assay
This assay visually assesses the inhibition of stress granule formation, a hallmark of the ISR.
Principle: Under stress, stalled translation initiation complexes aggregate in the cytoplasm to form stress granules.[14][15] Compounds that restore translation by inhibiting the ISR will prevent the formation of these granules.
Methodology:
-
Cell Culture on Coverslips: Plate cells on coverslips for imaging.
-
Treatment and Stress Induction: Treat with the test compound and a stressor.
-
Immunofluorescence: Fix, permeabilize, and stain the cells with an antibody against a stress granule marker (e.g., G3BP1 or TIA-1) and a nuclear counterstain (e.g., DAPI).[14]
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the number and size of stress granules per cell.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Integrated Stress Response pathway and a typical experimental workflow for evaluating ISR modulators.
Caption: The Integrated Stress Response (ISR) signaling pathway.
Caption: Experimental workflow for evaluating ISR modulators in vitro.
References
- 1. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Control of Protein Synthesis During the Integrated Stress Response - Advanced Science News [advancedsciencenews.com]
- 4. walterlab.ucsf.edu [walterlab.ucsf.edu]
- 5. WO2019090069A1 - Modulators of the integrated stress pathway - Google Patents [patents.google.com]
- 6. ISRIB - Wikipedia [en.wikipedia.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 10. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mesoscale.com [mesoscale.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]
Benchmarking Synthetic Routes to 6-Fluoro-5-methylpyridin-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fluorinated pyridine derivatives is of significant interest in medicinal chemistry due to the favorable pharmacological properties imparted by the fluorine atom. This guide provides a comparative analysis of potential synthetic routes to 6-Fluoro-5-methylpyridin-3-ol, a valuable building block in drug discovery. The presented methods are compiled from established chemical literature and patents, offering a benchmark for efficiency, yield, and practicality.
Introduction to Synthetic Strategies
The construction of the this compound scaffold can be approached through several strategic disconnections. Two plausible multi-step synthetic pathways are outlined and compared below. Both routes originate from commercially available picoline derivatives and employ common organic transformations.
Method 1: Synthesis via Bromination and Nucleophilic Aromatic Substitution
This route involves the initial bromination of a picoline precursor, followed by amination and a subsequent Balz-Schiemann reaction to introduce the fluorine atom. The final step is the conversion of the amino group to a hydroxyl group via diazotization.
Method 2: Synthesis via Nitration and Reduction
An alternative approach begins with the nitration of a picoline derivative. The nitro group is then reduced to an amine, which facilitates the subsequent fluorination and hydroxylation steps, similar to Method 1.
Comparative Data of Synthetic Routes
The following tables summarize the key quantitative data for each step of the proposed synthetic methods. The data is derived from analogous reactions reported in the literature and provides an estimated benchmark for comparison.
Table 1: Method 1 - Synthesis via Bromination and Nucleophilic Aromatic Substitution
| Step | Reaction | Reagents & Conditions | Reaction Time (hours) | Yield (%) |
| 1 | Bromination of 4-picoline | 20% Oleum, Br₂, 160-170°C | 15 | ~66 |
| 2 | Amination of 3-bromo-4-picoline | Methanol, Copper Sulfate, Ammonia (5 atm), 160°C | 8 | ~95 |
| 3 | Fluorination (Balz-Schiemann) | HBF₄, NaNO₂, 5-9°C then heat | 2-3 | 40-60 (estimated) |
| 4 | Diazotization/Hydroxylation | NaNO₂, H₂SO₄, H₂O, heat | 1-2 | 60-80 (estimated) |
| Overall | ~26-28 | ~16-36 |
Table 2: Method 2 - Synthesis via Nitration and Reduction
| Step | Reaction | Reagents & Conditions | Reaction Time (hours) | Yield (%) |
| 1 | Nitration of 3-picoline | Nitric Acid, Sulfuric Acid | Not specified | Low (variable) |
| 2 | Reduction of Nitropyridine | Iron, Acetic Acid, Reflux | 2-4 | ~85-95 |
| 3 | Fluorination (Balz-Schiemann) | HBF₄, NaNO₂, 5-9°C then heat | 2-3 | 40-60 (estimated) |
| 4 | Diazotization/Hydroxylation | NaNO₂, H₂SO₄, H₂O, heat | 1-2 | 60-80 (estimated) |
| Overall | ~5-9 + Nitration time | Variable (dependent on nitration) |
Experimental Protocols
Detailed experimental methodologies for the key transformations are provided below. These protocols are based on established literature procedures for similar substrates and may require optimization for the specific synthesis of this compound.
Method 1: Key Experimental Protocols
Step 1: Bromination of 4-Picoline In a reaction vessel, 720 mL of 20% oleum and 140 g of 4-picoline are combined. The mixture is heated to 160°C, and 250 g of bromine is added dropwise. The reaction is maintained at 160-170°C for 15 hours. After cooling, the reaction mixture is poured into ice water, and the pH is adjusted to 10-11 with sodium carbonate. The product, 3-bromo-4-picoline, is isolated by steam distillation.[1]
Step 2: Amination of 3-Bromo-4-picoline In a high-pressure reactor, 150 g of 3-bromo-4-picoline, 5 g of copper sulfate, and 300 mL of methanol are charged. Ammonia gas is introduced until the pressure reaches 5 atm. The mixture is heated to 160°C and allowed to react for 8 hours. After cooling and filtration, the filtrate is concentrated under reduced pressure. The resulting solid is recrystallized from ethyl acetate to yield 3-amino-4-picoline.[1]
Step 3: Fluorination via Balz-Schiemann Reaction (Adapted from 4-aminopyridine) In a two-necked flask, a 42% aqueous solution of HBF₄ is charged. The aminopyridine derivative (1.0 eq) is added and dissolved by heating to 40°C. The solution is then cooled to 5-7°C to allow for the crystallization of the tetrafluoroborate salt. Sodium nitrite (1.1 eq) is added slowly, maintaining the temperature between 5-9°C. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes and then allowed to warm to room temperature. The mixture is then carefully added to a saturated NaHCO₃ solution. The product is extracted with an organic solvent.[2]
Step 4: Diazotization and Hydroxylation The aminopyridine (1.0 eq) is dissolved in a mixture of sulfuric acid and water and cooled to 0-5°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the low temperature. The reaction mixture is then heated to convert the diazonium salt to the corresponding phenol. The product is isolated by extraction.
Method 2: Key Experimental Protocols
Step 1: Nitration of 3-Picoline Direct nitration of picolines with nitric and sulfuric acid is known to result in low and variable yields due to the deactivation of the pyridine ring under acidic conditions.[3] More advanced methods, such as nitration using nitronium tetrafluoroborate or other nitrating agents, may offer improved yields and regioselectivity but require specialized reagents.
Step 2: Reduction of a Nitropyridine Derivative The nitropyridine derivative (1.0 eq) is suspended in acetic acid. Iron powder (3.0 eq) is added, and the mixture is heated to reflux for 2-4 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, filtered, and the filtrate is neutralized with a base. The product is extracted with an organic solvent.[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Synthetic workflow for Method 1.
Caption: Synthetic workflow for Method 2.
Decision-Making for Method Selection
The choice between these synthetic routes will depend on several factors, including the availability of starting materials, desired scale, and tolerance for hazardous reagents. The following flowchart provides a logical framework for selecting a suitable method.
References
Safety Operating Guide
Proper Disposal of 6-Fluoro-5-methylpyridin-3-ol: A Guide for Laboratory Professionals
For immediate reference, treat 6-Fluoro-5-methylpyridin-3-ol as a hazardous chemical waste. Segregate it as a halogenated organic compound and ensure it is collected by a licensed chemical waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular trash.
This guide provides detailed procedures for the safe and compliant disposal of this compound, a halogenated pyridine derivative. The following protocols are designed for researchers, scientists, and drug development professionals to ensure safety and adherence to regulatory standards.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to:
-
Nitrile or other chemically resistant gloves.
-
Safety goggles or a face shield.
-
A laboratory coat.
All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Segregation and Waste Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound falls into the category of halogenated organic waste .
Waste Collection Protocol:
-
Select a Compatible Container: Use a designated, leak-proof waste container made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE) or glass. The container must have a secure screw-top cap.[1][2]
-
Label the Container: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant, harmful). The accumulation start date must also be clearly visible.[1]
-
Segregate from Incompatibles: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[2][3] It is crucial to segregate this waste from:
Storage of Chemical Waste
Proper storage of hazardous waste is a key component of laboratory safety and regulatory compliance.
| Storage Parameter | Requirement | Rationale |
| Location | Designated Satellite Accumulation Area (SAA), such as a ventilated cabinet.[2][3] | Prevents accidental spills and exposure. |
| Container | Tightly sealed, compatible, and clearly labeled.[1][2] | Prevents leaks and misidentification. |
| Segregation | Stored separately from incompatible materials.[3][4] | Avoids dangerous chemical reactions. |
| Ventilation | Stored in a well-ventilated area.[1][6] | Minimizes accumulation of harmful vapors. |
| Secondary Containment | Use a secondary bin to contain potential leaks.[3][6] | Prevents the spread of spills. |
Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should not attempt to treat or neutralize this chemical.
Step-by-Step Disposal Workflow:
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills (Contained within a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect the contaminated absorbent material using non-sparking tools and place it in the designated halogenated solid waste container.
-
Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
Large Spills (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
If the substance is flammable or volatile, eliminate all ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Decontamination of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as halogenated organic waste.[7]
-
Deface Label: Completely deface or remove the original label from the empty container.[7]
-
Dispose of Container: Once triple-rinsed and with the label removed, the container can typically be disposed of as non-hazardous waste (e.g., in a designated glass or plastic recycling bin, depending on the material). Consult your institutional guidelines for final confirmation.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling 6-Fluoro-5-methylpyridin-3-ol
Disclaimer: No specific Safety Data Sheet (SDS) is available for 6-Fluoro-5-methylpyridin-3-ol. The following guidance is based on safety data for structurally similar compounds, including pyridine and its derivatives. It is imperative to handle this compound with extreme caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring laboratory safety.
I. Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on recommendations for similar pyridine compounds.[1][2][3][4]
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a face shield.[2][4] | Protects eyes from splashes and vapors. |
| Hand Protection | Nitrile or butyl rubber gloves.[1][3] Check manufacturer's glove compatibility chart. | Provides a barrier against skin contact. Nitrile gloves are resistant to pyridine.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][5] A NIOSH-approved respirator may be required for large quantities or inadequate ventilation.[5] | Prevents inhalation of potentially harmful vapors or dust. |
| Skin and Body Protection | A fully-buttoned lab coat.[1][3] | Prevents skin contact with the chemical. |
II. Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted in a designated area within a certified laboratory chemical fume hood.[3][5] An emergency eyewash station and safety shower must be readily accessible.[3][5]
-
Preparation:
-
Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated handling area.
-
-
Handling the Compound:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
-
III. Disposal Plan
Waste containing this compound must be treated as hazardous waste.[7]
-
Waste Collection:
-
Waste Storage:
-
Store waste containers in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]
-
-
Waste Disposal:
IV. Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. carlroth.com [carlroth.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. kishida.co.jp [kishida.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. uakron.edu [uakron.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
